molecular formula C10H12N2S B1297725 N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 3420-40-4

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Número de catálogo: B1297725
Número CAS: 3420-40-4
Peso molecular: 192.28 g/mol
Clave InChI: ITMNZMYUHMBOMN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMNZMYUHMBOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345597
Record name N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3420-40-4
Record name N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine as a Putative Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Nitric oxide synthases (NOS) are a family of enzymes critical to a vast array of physiological and pathological processes. The targeted inhibition of NOS isoforms holds significant therapeutic promise for conditions ranging from neurodegenerative diseases to inflammatory disorders and septic shock. This technical guide delves into the scientific rationale and technical considerations for investigating N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine as a potential nitric oxide synthase inhibitor. While direct extensive research on this specific molecule is nascent, this document synthesizes data from closely related analogs, particularly the parent compound 2-amino-5,6-dihydro-4H-1,3-thiazine, to build a robust hypothesis for its mechanism of action and to provide a comprehensive framework for its synthesis, characterization, and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel NOS inhibitors.

The Strategic Imperative for Selective NOS Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized from L-arginine by three distinct isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3)[1]. While eNOS- and nNOS-derived NO are crucial for maintaining physiological homeostasis, including blood pressure regulation and neurotransmission, the overexpression of iNOS is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases[1][2]. Consequently, the development of isoform-selective iNOS inhibitors is a key objective in modern pharmacology to mitigate pathological processes while sparing essential physiological functions.

The 2-amino-1,3-thiazine scaffold has emerged as a promising pharmacophore for potent and selective NOS inhibition. This guide focuses on the N-phenyl substituted derivative, hypothesizing its potential to modulate the inhibitory profile of the parent structure.

Physicochemical Properties and Structural Analysis

PropertyValue (Predicted/Inferred)Reference/Basis
Molecular FormulaC₁₀H₁₂N₂S-
Molecular Weight192.28 g/mol -
XLogP3-AA~3.1Inferred from related structures
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors2-
Rotatable Bonds2-

The introduction of the phenyl group is anticipated to increase the lipophilicity compared to the parent 2-amino-5,6-dihydro-4H-1,3-thiazine, which may influence its membrane permeability and pharmacokinetic profile.

Proposed Mechanism of Action: Competitive Inhibition of NOS

The primary hypothesis is that N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine acts as a competitive inhibitor at the L-arginine binding site of nitric oxide synthase. This is based on the established mechanism of the closely related analog, 2-amino-5,6-dihydro-4H-1,3-thiazine (ADT), which has been shown to be a competitive inhibitor of iNOS with a Kᵢ value of 22.6 ± 1.9 nM[3]. The guanidinium-like moiety of the 2-amino-1,3-thiazine core is expected to mimic the substrate L-arginine, allowing it to bind to the active site of the enzyme. The N-phenyl substituent would likely occupy a hydrophobic pocket within the active site, potentially influencing the compound's affinity and isoform selectivity.

NOS Inhibition Pathway Proposed Competitive Inhibition of NOS cluster_0 Physiological State cluster_1 Inhibitory Action L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Binding NO_Citrulline Nitric Oxide + L-Citrulline NOS->NO_Citrulline Enzymatic Conversion Inhibitor N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine NOS_Inhibited NOS (Inhibited) Inhibitor->NOS_Inhibited Competitive Binding to Active Site No_Reaction No Reaction NOS_Inhibited->No_Reaction Synthetic Workflow Synthetic Pathway for N-Phenyl-1,3-thiazin-2-amine Aniline Aniline Phenylthiourea Phenylthiourea Aniline->Phenylthiourea + Benzoyl Isothiocyanate, then Hydrolysis Benzoyl_Isothiocyanate Benzoyl Isothiocyanate Final_Product N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine Phenylthiourea->Final_Product + 1,3-Dibromopropane, Reflux Dibromopropane 1,3-Dibromopropane

Sources

The Emergence of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine core has emerged as one such scaffold, demonstrating a remarkable versatility in its biological activity. This guide provides an in-depth technical exploration of this heterocyclic system, from its synthetic accessibility to its diverse pharmacological applications and the critical structure-activity relationships that govern its function. For researchers and drug development professionals, understanding the nuances of this scaffold is paramount to unlocking its full therapeutic potential.

The inherent structural features of the N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine core, including its hydrogen bond donors and acceptors, and the conformational flexibility of the dihydrothiazinone ring, provide a fertile ground for molecular modifications. These modifications can be strategically employed to fine-tune the compound's pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine derivatives is generally accessible, a key factor in its appeal for drug discovery programs. The most common and efficient route involves the cyclocondensation of a suitable precursor with an N-phenylthiourea.

A general synthetic approach involves a three-component, one-pot reaction utilizing a thioamide, an aldehyde, and a cycloalkene, which offers a versatile method for creating the 5,6-dihydro-4H-1,3-thiazine ring system.[1] For the specific N-phenyl-substituted scaffold, a common method is the reaction of an appropriate chalcone with thiourea in the presence of a base.[2] Another established method involves the alkylation of a thiocarbamide with 1,3-dibromopropane.[3]

Detailed Synthetic Protocol: Synthesis of a Representative N-Aryl-5,6-dihydro-4H-1,3-thiazin-2-amine Derivative

This protocol outlines a general procedure for the synthesis of N-aryl-5,6-dihydro-4H-1,3-thiazin-2-amine derivatives, which can be adapted for specific analogs.

Step 1: Synthesis of N-Arylthiourea

  • To a stirred solution of the desired aniline (1.0 eq.) in a suitable solvent (e.g., acetone or tetrahydrofuran), add an equimolar amount of benzoyl isothiocyanate (1.0 eq.).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • To the resulting residue, add a 10% aqueous solution of sodium hydroxide and heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., 10% HCl) to precipitate the N-arylthiourea.

  • Filter the precipitate, wash with cold water, and dry to obtain the desired product.

Step 2: Cyclization to form the 5,6-dihydro-4H-1,3-thiazin-2-amine ring

  • To a solution of the N-arylthiourea (1.0 eq.) in a suitable alcohol (e.g., ethanol or isopropanol), add 1,3-dibromopropane (1.1 eq.) and a base such as potassium carbonate or sodium ethoxide (2.2 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5,6-dihydro-4H-1,3-thiazin-2-amine derivative.

Characterization: The final product should be characterized by standard spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Below is a Graphviz diagram illustrating the general synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization Aniline Aryl Amine Thiourea N-Arylthiourea Aniline->Thiourea Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Thiourea Thiazine N-Aryl-5,6-dihydro-4H-1,3-thiazin-2-amine Thiourea->Thiazine Cyclocondensation Dibromopropane 1,3-Dibromopropane Dibromopropane->Thiazine Alpha2_Signaling Agonist N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine Derivative (Agonist) Alpha2R α2-Adrenergic Receptor Agonist->Alpha2R Binds to G_protein Gi/o Protein Alpha2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA IonChannel Ion Channel Modulation (e.g., ↑ K+ conductance) PKA->IonChannel Modulates Neurotransmitter ↓ Neurotransmitter Release IonChannel->Neurotransmitter Response Physiological Response (Sedation, Analgesia) Neurotransmitter->Response

Caption: Downstream signaling of the α2-adrenergic receptor.

Structure-Activity Relationship (SAR) for α2-Adrenergic Agonism

The substitution pattern on the N-phenyl ring is a critical determinant of the agonist activity at α2-adrenergic receptors. While a comprehensive quantitative SAR for a large series of N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine derivatives is not extensively documented in a single source, qualitative trends can be inferred from related classes of α2-agonists. [4]

R-Group on Phenyl Ring Position Observed Activity/Trend Reference
CH3 2,6- (ortho) Potent α2-agonist activity (e.g., Xylazine) [5]
Cl 2,6- (ortho) Often leads to potent α2-agonist activity [4]
Small Alkyl Groups ortho Generally favorable for agonist activity [4]
Bulky Groups ortho May decrease or abolish agonist activity [4]

| Polar Groups | meta, para | Variable effects, can influence selectivity | [4]|

Note: This table represents generalized trends and specific activity will depend on the full molecular context.

Antimicrobial and Anti-inflammatory Potential

Beyond their effects on the central nervous system, 1,3-thiazine derivatives have demonstrated promising antimicrobial and anti-inflammatory properties. [2][6]Several studies have reported the synthesis of 5,6-dihydro-4H-1,3-thiazine analogs with significant activity against various bacterial and fungal strains. [7][8]The presence of the thiazine core, with its sulfur and nitrogen heteroatoms, is believed to contribute to this activity. [2] Furthermore, certain 2-arylimino-5,6-dihydro-4H-1,3-thiazine derivatives have been shown to possess anti-inflammatory and analgesic properties. [6][9]The mechanism for these effects may be distinct from α2-adrenergic agonism and could involve the inhibition of inflammatory mediators or enzymes. For instance, some thiazole derivatives, which are structurally related, have been identified as direct inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. [10]

Experimental Protocols for Biological Evaluation

To rigorously assess the therapeutic potential of novel N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine derivatives, a battery of standardized in vitro and in vivo assays is essential.

In Vitro Assay: α2-Adrenergic Receptor Binding

Objective: To determine the binding affinity of test compounds for the α2-adrenergic receptor.

Methodology: Radioligand binding assays are a standard method for this purpose.

  • Membrane Preparation: Prepare cell membrane fractions from a cell line stably expressing the human α2A-adrenergic receptor subtype.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: Use a suitable radiolabeled antagonist, such as [3H]-Rauwolscine or [3H]-Yohimbine.

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

    • For non-specific binding determination, a parallel set of wells should contain a high concentration of a known non-radioactive α2-adrenergic antagonist (e.g., yohimbine).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

In Vivo Assay: Hot Plate Test for Analgesia

Objective: To evaluate the central analgesic activity of test compounds.

Methodology:

  • Animals: Use male Swiss albino mice or Wistar rats.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Administer the test compound or vehicle control to the animals via a suitable route (e.g., intraperitoneal or oral).

    • At predetermined time intervals after administration (e.g., 30, 60, 90 minutes), place each animal on the hot plate.

    • Record the latency time for the animal to exhibit a pain response (e.g., licking of the hind paws or jumping).

    • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Data Analysis:

    • Compare the mean latency times of the treated groups with the vehicle control group.

    • A significant increase in the latency time indicates an analgesic effect.

    • The results can be expressed as the percentage of the maximum possible effect (%MPE).

In Vitro Assay: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.

Methodology: Broth microdilution is a standard method.

  • Microorganisms: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Media: Use appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine scaffold represents a highly promising starting point for the development of novel therapeutics. While its role as a potent α2-adrenergic agonist is well-established, further exploration of its other biological activities is warranted. Future research should focus on:

  • Subtype Selectivity: Synthesizing and testing derivatives for their selectivity towards the α2A, α2B, and α2C adrenergic receptor subtypes to develop agents with more refined pharmacological profiles and fewer side effects.

  • Elucidation of Alternative Mechanisms: Investigating the molecular targets and mechanisms responsible for the observed antimicrobial and anti-inflammatory activities.

  • Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (URL: [Link]) [9]2. Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. (URL: [Link]) [6]3. SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. (URL: [Link]) [2]4. Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (URL: [Link]) [3]5. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. (URL: [Link]) [10]6. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (URL: [Link]) [1]7. Alpha-2 adrenergic receptor - Wikipedia. (URL: [Link]) [5]8. Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. (URL: [Link]) [4]9. Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. (URL: [Link]) [11]10. Alpha(2)-adrenergic receptor signalling in hypertension. (URL: [Link]) [12]11. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (URL: [Link]) [13]12. Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. (URL: [Link]) [7]13. Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. (URL: [Link]) [14]14. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (URL: [Link]) [15]15. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (URL: [Link]) [16]16. Multiple second messenger pathways of alpha-adrenergic receptor subtypes expressed in eukaryotic cells. (URL: [Link]) [17]17. Synthesis, biological evaluation, and docking studies of novel 5,6-diaryl-1,2,4-triazine thiazole derivatives as a new class of α-glucosidase inhibitors. (URL: [Link]) [18]18. α-Adrenergic Signaling. (URL: [Link]) [19]19. Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. (URL: [Link]) [20]20. Structure-activity relationship studies of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (URL: [Link]) [21]21. Novel synthesis and antimicrobial activities of thiazino-oxazine derivatives. (URL: [Link]) [8]22. Thiazines derivatives treated as potential antimicrobial agents. (URL: [Link]) [22]23. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (URL: [Link]) [23]24. Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. (URL: [Link]) [24]25. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (URL: [Link])

Sources

Methodological & Application

Synthesis protocols for "N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine for Drug Discovery and Medicinal Chemistry

Introduction: The Significance of the 1,3-Thiazine Scaffold

The 5,6-dihydro-4H-1,3-thiazine core is a privileged heterocyclic scaffold in medicinal chemistry.[1] This six-membered ring system, containing both nitrogen and sulfur, is a key structural component in a wide array of pharmaceutically active molecules. These compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antitumor, and anti-hypertensive properties.[1][2] For instance, the well-known α2-adrenergic agonist Xylazine, used as a sedative and analgesic in veterinary medicine, is a prominent example of a 2-amino dihydrothiazine derivative.[1] The synthesis of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, an N-aryl substituted variant, is of significant interest to researchers aiming to explore new chemical space for drug development and generate novel analogues with potentially enhanced or unique pharmacological profiles.

This application note provides a detailed, experience-driven guide for the synthesis of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. It covers the core synthetic strategy, underlying reaction mechanisms, step-by-step protocols, and critical insights for experimental success.

Primary Synthetic Strategy: Cyclocondensation of Phenylthiourea

The most direct and reliable method for constructing the N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine scaffold is through the cyclocondensation reaction between N-phenylthiourea and a suitable three-carbon electrophilic building block, typically 1,3-dihalopropane. This approach relies on the formation of two new bonds—one C-S bond and one C-N bond—to close the six-membered ring.

Causality of the Method: Why This Reaction Works

The success of this strategy hinges on the nucleophilic character of N-phenylthiourea and the electrophilic nature of the 1,3-dihalopropane. N-phenylthiourea can exist in tautomeric forms, but for this reaction, its thione sulfur and secondary amine nitrogen act as nucleophiles. The reaction proceeds in two key stages:

  • Initial S-Alkylation: In the presence of a base, the thiourea is deprotonated, typically at the sulfur atom (via its thioenol tautomer), creating a highly reactive thiolate anion. This anion readily attacks one of the electrophilic carbons of the 1,3-dihalopropane in a classic SN2 reaction, displacing the first halide and forming an S-alkylated isothiourea intermediate.

  • Intramolecular N-Cyclization: The newly formed intermediate possesses a terminal amine and a terminal halide. The amine nitrogen then acts as an internal nucleophile, attacking the remaining electrophilic carbon and displacing the second halide. This intramolecular SN2 reaction results in the formation of the stable six-membered 1,3-thiazine ring.

The choice of a base is critical; it must be strong enough to deprotonate the thiourea to initiate the reaction but not so strong as to cause unwanted side reactions like elimination of the dihalopropane.

Reaction Mechanism: Visualizing the Transformation

The following diagram illustrates the step-by-step molecular transformations involved in the synthesis.

Sources

Comprehensive Analytical Characterization of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction and Scientific Context

The 1,3-thiazine heterocyclic scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, a member of this class, represents a molecule of significant interest for drug discovery and development. Its structural integrity, purity, and physicochemical properties are critical parameters that directly influence its pharmacological activity, safety profile, and formulation development.

This application note provides a comprehensive guide with detailed protocols for the definitive characterization of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. The methodologies outlined herein are designed to ensure scientific rigor and data integrity, adhering to the principles of structural elucidation and purity verification essential for regulatory submission and advanced research. We will move from foundational property analysis to advanced spectroscopic and chromatographic techniques, explaining the causality behind each experimental choice.

Physicochemical and Molecular Properties

A foundational step in characterization is the confirmation of the compound's basic physicochemical properties. These data serve as the initial checkpoint for identity confirmation.

PropertyValueSource
IUPAC Name N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine[3]
Synonyms 2-Phenylamino-5,6(4H)dihydro-1,3-thiazine, (E)-N-(1,3-thiazinan-2-ylidene)aniline[3]
CAS Number 3420-40-4[3]
Molecular Formula C₁₀H₁₂N₂S[3]
Molecular Weight 192.28 g/mol [3]
Exact Mass 192.07211956 Da[3]
Appearance White to off-white crystalline solid (Typical)N/A
Solubility Soluble in organic solvents such as DMSO, Methanol, ChloroformN/A

Integrated Analytical Workflow

The comprehensive characterization of a novel or synthesized compound is a multi-step, logical process. Each technique provides a unique piece of the puzzle, and together, they build a complete and validated profile of the molecule. The following workflow illustrates the synergistic relationship between different analytical methods.

Analytical_Workflow cluster_0 Synthesis & Isolation cluster_1 Structural Elucidation cluster_2 Purity & Identity Confirmation synthesis Synthesized Compound ms Mass Spectrometry - Molecular Weight - Fragmentation synthesis->ms Initial MW Check nmr NMR Spectroscopy (¹H, ¹³C) - Skeleton Mapping ir IR Spectroscopy - Functional Groups nmr->ir ms->nmr hplc HPLC-UV - Purity Assay - Quantification ir->hplc Purity Check elemental Elemental Analysis - Formula Verification hplc->elemental final Characterized Compound elemental->final Data_Structure_Correlation cluster_molecule N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine cluster_data Analytical Evidence mol C₁₀H₁₂N₂S MW: 192.28 ms_node MS [M+H]⁺ m/z = 193.0794 mol->ms_node Confirms MW & Formula elemental_node Elemental Analysis C, H, N, S % mol->elemental_node Confirms Formula h1_nmr_phenyl ¹H NMR δ ~6.9-7.4 ppm (5H) mol->h1_nmr_phenyl Phenyl Group (C₆H₅) h1_nmr_ring ¹H NMR δ ~1.9-3.5 ppm (6H) mol->h1_nmr_ring Dihydrothiazinyl Ring (-C₃H₆-) ir_nh FTIR ~3350 cm⁻¹ (N-H) mol->ir_nh Amine/Imine Group (C=N-H) ir_phenyl FTIR ~1600, 1500 cm⁻¹ c13_nmr_ring ¹³C NMR δ ~20-50 ppm ir_cn FTIR ~1630 cm⁻¹ (C=N)

Sources

Application Notes and Protocols for the In Vitro Assay Development of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel 1,3-Thiazine Derivative

The heterocyclic scaffold of 1,3-thiazine is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable breadth of pharmacological activities. These include anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3] Certain analogues of 2-arylimino-5,6-dihydro-4H-1,3-thiazine have been identified as agonists for cannabinoid receptors (CB1 and CB2), highlighting their potential in pain management.[1] Furthermore, some 2-amino-5,6-dihydro-4H-1,3-thiazine derivatives are potent inhibitors of nitric oxide synthase (NOS), suggesting applications in conditions characterized by excessive nitric oxide production.[2]

This document provides a comprehensive guide for the in vitro characterization of a specific derivative, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine . The proposed workflow is designed as a tiered screening cascade, enabling a systematic evaluation of its biological activities. This approach begins with broad primary screening to assess general cytotoxicity and antimicrobial effects, followed by more focused secondary assays to elucidate its specific mechanisms of action, including its potential as an anti-inflammatory agent, a cannabinoid receptor modulator, or a nitric oxide synthase inhibitor.

The protocols detailed herein are grounded in established methodologies and are designed to be robust and reproducible. Each step is accompanied by scientific rationale to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties of the Parent Scaffold

A foundational understanding of the physicochemical properties of the core structure is crucial for assay development, particularly for aspects like solubility and potential for non-specific interactions.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NSPubChem
Molecular Weight177.27 g/mol PubChem
XLogP3-AA2.4PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem

Table 1: Physicochemical properties of 2-Phenyl-5,6-dihydro-4H-1,3-thiazine.[4]

Tier 1: Primary Screening Assays

The initial phase of in vitro evaluation focuses on identifying the broad biological impact of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity.[2][5] It is a fundamental first step to determine the concentration range at which the compound exhibits cytotoxic effects, which is crucial for interpreting results from subsequent functional assays.

Experimental Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media until they reach 80-90% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490-570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The 1,3-thiazine core is present in several antimicrobial agents. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[7][8][9]

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium.

    • Pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution Series:

    • Prepare a stock solution of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine in a suitable solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a positive control (bacteria without the compound) and a negative control (broth only).

    • Cover the plate and incubate at 35-37°C for 18-24 hours.[7]

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Tier 2: Secondary Mechanistic Assays

Based on the results from the primary screening, a panel of secondary assays can be employed to investigate the specific mechanism of action.

Anti-inflammatory Activity

Rationale: Inhibition of COX enzymes is a key mechanism for many anti-inflammatory drugs. This assay determines the compound's ability to inhibit the peroxidase activity of COX-1 and COX-2.[10][11][12]

Experimental Protocol:

  • Reagent Preparation:

    • Use a commercial COX inhibitor screening assay kit.

    • Prepare the assay buffer, heme, and enzyme (COX-1 or COX-2) solutions according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test compound at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Incubate the plate for 5-10 minutes at 25°C.

    • Initiate the reaction by adding a colorimetric substrate solution followed by arachidonic acid.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 590 nm using a microplate reader.

    • Calculate the percentage of COX inhibition for each concentration.

    • Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Rationale: 5-LOX is another critical enzyme in the inflammatory pathway, responsible for the production of leukotrienes.[13][14] This assay measures the inhibition of 5-LOX activity.

Experimental Protocol:

  • Enzyme and Substrate Preparation:

    • Use a commercial 5-LOX inhibitor screening assay kit or purified soybean lipoxygenase.

    • Prepare the enzyme solution in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare the substrate solution (linoleic acid or arachidonic acid).

  • Assay Procedure:

    • In a 96-well plate, mix the test compound at various concentrations with the 5-LOX enzyme solution.

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition and Analysis:

    • Measure the increase in absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes) over time using a microplate reader.

    • Calculate the percentage of 5-LOX inhibition and determine the IC₅₀ value.

Rationale: A key feature of inflammation is the release of pro-inflammatory cytokines by immune cells. This assay measures the effect of the compound on the production of cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[15][16]

Experimental Protocol:

  • Cell Culture and Stimulation:

    • Culture a macrophage cell line (e.g., RAW 264.7) in complete medium.

    • Seed the cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Supernatant Collection and Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC₅₀ values for the inhibition of TNF-α and IL-6 release.

Cannabinoid Receptor (CB1/CB2) Binding Assay

Rationale: To investigate if the compound interacts with cannabinoid receptors, a competitive binding assay is performed using a radiolabeled or fluorescently labeled ligand.[17][18]

Experimental Protocol:

  • Membrane Preparation:

    • Use commercially available cell membranes expressing human CB1 or CB2 receptors or prepare them from cultured cells.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) in the presence of increasing concentrations of the test compound.

    • Incubate for a specified time (e.g., 90 minutes) at a controlled temperature.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter plate to separate the bound and free ligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the Ki (inhibitory constant) by fitting the data to a one-site competition model.

Nitric Oxide Synthase (NOS) Inhibition Assay

Rationale: This assay measures the compound's ability to inhibit the activity of NOS, which is involved in various physiological and pathological processes, including inflammation.[19]

Experimental Protocol:

  • Reagent Preparation:

    • Use a commercial NOS activity assay kit.

    • Prepare the reaction buffer, cofactors, and substrate (L-arginine) according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, cofactors, and either purified NOS enzyme or a cell lysate containing NOS.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding L-arginine.

    • Incubate for a specified time at 37°C.

  • Nitrite Detection (Griess Assay):

    • The production of nitric oxide is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, using the Griess reagent.[20]

    • Add the Griess reagents to each well and incubate for 15 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NOS inhibition and determine the IC₅₀ value.

Assay Validation and Data Interpretation

For all the described assays, adherence to best practices in assay development and validation is paramount to ensure the reliability and reproducibility of the results.[21][22] Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of reproducibility of measurements under the same conditions.

  • Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components.

  • Sensitivity: The lowest concentration of the analyte that can be reliably detected.

  • Reproducibility: The ability of the assay to produce consistent results over time and in different laboratories.

Visualizing the In Vitro Screening Workflow

The following diagram illustrates the proposed tiered approach for the in vitro characterization of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

Screening_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Assays cluster_anti_inflammatory Anti-inflammatory Panel Cytotoxicity Cytotoxicity Assay (MTT) AntiInflammatory Anti-inflammatory Assays Cytotoxicity->AntiInflammatory If not highly cytotoxic Cannabinoid Cannabinoid Receptor Binding Cytotoxicity->Cannabinoid If not highly cytotoxic NOS_Inhibition NOS Inhibition Assay Cytotoxicity->NOS_Inhibition If not highly cytotoxic Antimicrobial Antimicrobial Susceptibility (MIC) COX COX-1/COX-2 Inhibition AntiInflammatory->COX LOX 5-LOX Inhibition AntiInflammatory->LOX Cytokine Cytokine Release AntiInflammatory->Cytokine Start N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine Start->Cytotoxicity Start->Antimicrobial

Caption: Tiered screening cascade for N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

References

  • Asif, M. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PubMed Central. [Link]

  • Ayaz, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove, University of Mississippi. [Link]

  • Akkol, E. K., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). PubMed. [Link]

  • Sykes. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Sykes. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Wang, W., et al. (2013). IL-21 Modulates Release of Proinflammatory Cytokines in LPS-Stimulated Macrophages through Distinct Signaling Pathways. Hindawi. [Link]

  • Sannigrahi, S. (2017). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • PubChem. (n.d.). 2-Phenyl-5,6-dihydro-4h-1,3-thiazine. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. NIH SEED Office. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Morales, P., et al. (2020). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. bioRxiv. [Link]

  • Gilbert, N. C., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Chemical Biology. [Link]

  • de la Fuente-Núñez, C., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • Selvita. (n.d.). How to Develop a Successful in vitro Screening Strategy. Selvita. [Link]

  • U.S. Food and Drug Administration. (2024). In Vitro Diagnostics. FDA. [Link]

  • Tran, T. D., et al. (2023). In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. MDPI. [Link]

  • ResearchGate. (2019). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Adefolalu, S. F., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • PubChem. (n.d.). N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydron;chloride. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]

  • bioRxiv. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Regulations.gov. [Link]

  • ASM Journals. (n.d.). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. American Society for Microbiology. [Link]

  • BMG Labtech. (n.d.). Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). BMG Labtech. [Link]

  • Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]

  • ResearchGate. (2018). Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • ResearchGate. (2018). (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. [Link]

  • National Institutes of Health. (2020). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH. [Link]

  • de Gonzalo-Calvo, D., et al. (2017). Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking. Mediators of Inflammation. [Link]

  • ResearchGate. (2017). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • Bioanalysis Zone. (2013). FDA releases draft of bioanalytical method validation. Bioanalysis Zone. [Link]

  • YouTube. (2020). Understanding how in vitro macrophage assays drive IO drug development forward.... YouTube. [Link]

  • National Institutes of Health. (2016). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. PMC. [Link]

  • ResearchGate. (2019). (PDF) Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. ResearchGate. [Link]

  • MDPI. (2021). Lipoxygenase Inhibition by Plant Extracts. MDPI. [Link]

  • BioPharm International. (2014). FDA Updates Analytical Validation Guidance. BioPharm International. [Link]

  • New Journal of Chemistry. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. RSC Publishing. [Link]

  • PubChem. (n.d.). N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. National Center for Biotechnology Information. [Link]

Sources

One-Pot Synthesis of 1,3-Thiazine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-thiazine scaffold is a privileged six-membered heterocyclic motif containing nitrogen and sulfur atoms that has garnered significant attention in medicinal and pharmaceutical chemistry.[1] Derivatives of 1,3-thiazine exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties.[2][3] Notably, the 1,3-thiazine core is a key structural component of cephalosporin antibiotics, highlighting its importance in the development of therapeutic agents.[4][5] The efficient construction of this heterocyclic system is, therefore, a critical endeavor for drug discovery and development professionals.

One-pot syntheses, which involve the formation of a complex product from multiple reactants in a single reaction vessel, offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. This guide provides detailed application notes and protocols for the one-pot synthesis of 1,3-thiazine derivatives, focusing on mechanistically distinct and widely applicable methodologies. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Method 1: Condensation of α,β-Unsaturated Ketones (Chalcones) with Thiourea

This classical and robust method provides a straightforward entry into a wide array of 2-amino-1,3-thiazine derivatives. The reaction proceeds via a base-catalyzed condensation of an α,β-unsaturated ketone (often a chalcone) with thiourea.

Mechanistic Insights

The reaction is believed to proceed through a Michael addition of the sulfur atom of thiourea to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon, and subsequent dehydration to afford the 1,3-thiazine ring.

G cluster_0 Reaction Mechanism Chalcone Chalcone (α,β-Unsaturated Ketone) Michael_Adduct Michael Adduct Intermediate Chalcone->Michael_Adduct Michael Addition (Base-catalyzed) Thiourea Thiourea Thiourea->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Thiazine 1,3-Thiazine Derivative Cyclized_Intermediate->Thiazine Dehydration

Caption: Mechanism of 1,3-thiazine synthesis from chalcones and thiourea.

Experimental Protocol

General Procedure for the Synthesis of 4,6-Diaryl-2-amino-6H-1,3-thiazines:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (0.01 mol) and thiourea (0.01 mol) in ethanol (25-30 mL).

  • Base Addition: To this solution, add a catalytic amount of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] The base can be added as a solid or as an aqueous solution.

  • Reaction Conditions: The reaction mixture is typically refluxed for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and poured into crushed ice.[1]

  • Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 1,3-thiazine derivative.[1]

Representative Data
EntryChalcone Substituents (Ar1, Ar2)Yield (%)m.p. (°C)¹H NMR (δ, ppm)Ref.
1Phenyl, Phenyl75152-1546.8 (s, 1H, C5-H), 7.2-7.8 (m, 10H, Ar-H), 8.2 (br s, 2H, NH₂)[1]
24-Chlorophenyl, Phenyl80160-1626.9 (s, 1H, C5-H), 7.3-7.9 (m, 9H, Ar-H), 8.3 (br s, 2H, NH₂)[1]
34-Methoxyphenyl, Phenyl78145-1473.8 (s, 3H, OCH₃), 6.7 (s, 1H, C5-H), 6.9-7.7 (m, 9H, Ar-H), 8.1 (br s, 2H, NH₂)[1]

Note: NMR data is representative and may vary based on the specific derivative and solvent used.

Method 2: Multicomponent Synthesis of Benzo[e][4][6]thiazine Derivatives

This method offers a convergent approach to benzo-fused 1,3-thiazines through a one-pot reaction of a phenol (or thiophenol), an aldehyde (typically formaldehyde), and an amine. The use of microwave irradiation can significantly accelerate the reaction.

Mechanistic Insights

The reaction is thought to proceed via the initial formation of a Mannich base from the phenol, formaldehyde, and amine. For the synthesis of thiazines, a thiophenol would be used instead of a phenol. The initially formed aminomethylthiophenol can then react with another equivalent of formaldehyde to form the heterocyclic ring.

G cluster_1 Reaction Workflow Thiophenol Thiophenol Mannich_Base Mannich Base Intermediate Thiophenol->Mannich_Base Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Amine Amine Amine->Mannich_Base Thiazine Benzo[e][1,3]thiazine Mannich_Base->Thiazine Reaction with Formaldehyde & Cyclization

Caption: Workflow for the multicomponent synthesis of benzo[e][4][6]thiazines.

Experimental Protocol

Conventional Heating Method:

  • Reaction Setup: To a stirred solution of the amine (1 mmol) in methanol (5 mL), add formaldehyde (2 mmol) dropwise.

  • Intermediate Formation: Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Thiophenol: Add a solution of the thiophenol (1 mmol) in methanol dropwise.

  • Reaction Conditions: Reflux the reaction mixture at 70°C for 14-16 hours, monitoring the progress by TLC.

  • Work-up and Purification: After completion, evaporate the solvent under reduced pressure. Purify the residue by column chromatography to obtain the desired product.[7]

Microwave-Assisted Method:

  • Reaction Setup: In a microwave-safe vessel, mix the amine (1 mmol), formaldehyde (2 mmol), and the thiophenol (1 mmol) without any solvent.

  • Reaction Conditions: Irradiate the mixture in a microwave reactor at 80-120 W for 3-8 minutes.[7]

  • Work-up and Purification: After cooling, purify the resulting mixture directly by column chromatography.[7]

Comparative Data
MethodReaction TimeYield
Conventional12-16 hoursModerate to Good
Microwave3-8 minutesGood to Excellent

Method 3: Gold-Catalyzed Intramolecular Hydrothiolation

This modern approach utilizes the ability of gold catalysts to activate carbon-carbon triple bonds towards nucleophilic attack. It provides a highly efficient route to 1,3-thiazines from readily available propargylamine-derived thioureas.

Mechanistic Insights

The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne moiety of the thiourea substrate. This activates the alkyne for an intramolecular nucleophilic attack by the sulfur atom, leading to a 6-exo-dig cyclization. Subsequent protonolysis regenerates the active catalyst and releases the 1,3-thiazine product.

G cluster_2 Gold-Catalyzed Cycle Substrate Alkynyl Thiourea Activated_Complex Gold-Alkyne Complex Substrate->Activated_Complex Au_Catalyst Gold Catalyst Au_Catalyst->Activated_Complex Cyclization 6-exo-dig Cyclization Activated_Complex->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Product 1,3-Thiazine Cyclized_Intermediate->Product Protonolysis Product->Au_Catalyst Catalyst Regeneration

Caption: Catalytic cycle for the gold-catalyzed synthesis of 1,3-thiazines.

Experimental Protocol

General Procedure for Gold-Catalyzed Synthesis:

  • Reaction Setup: In a reaction vial, dissolve the alkynyl thiourea substrate (0.1 mmol) in a suitable solvent such as dichloromethane (DCM) or toluene (0.5 mL).

  • Catalyst Addition: Add the gold catalyst (e.g., [Au(IPr)Cl]/AgSbF₆, 1-5 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Scope and Limitations

  • Chalcone-Thiourea Condensation: This method is broadly applicable and tolerates a wide range of substituents on the aromatic rings of the chalcone. However, the reaction may be sensitive to steric hindrance near the reactive centers. Strongly electron-withdrawing or -donating groups can influence the reaction rate.

  • Multicomponent Synthesis: The scope of this reaction is generally good for electron-rich phenols and various primary and secondary amines. The major limitation is the potential for side reactions, such as the formation of aminals or other condensation products.

  • Gold-Catalyzed Cyclization: This method is highly efficient for terminal and internal alkynes. The substrate scope is generally broad, but the synthesis of the starting alkynyl thioureas is an additional consideration. The cost of the gold catalyst may also be a limiting factor for large-scale synthesis.

Conclusion

The one-pot synthesis of 1,3-thiazine derivatives is a powerful strategy for accessing this important class of heterocyclic compounds. The choice of synthetic method will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize and explore the potential of 1,3-thiazine derivatives in their own research and development endeavors.

References

  • Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 141-158.
  • Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 4(5), 1863-1867.
  • Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles and Essential Oils, 8(4), 13969-13982.
  • Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Current Organic Chemistry, 27(12), 1039-1054.
  • One Pot Synthesis of[4][6]-Oxazine and[4][6]-Thiazine Derivatives Under Thermal and Microwave Conditions. Journal of Heterocyclic Chemistry, 47(1), 125-129.

  • Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.
  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 22(21), 11543.
  • Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338.

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating the Synthesis of a Privileged Scaffold

The 5,6-dihydro-4H-1,3-thiazine core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antifungal, antibacterial, antitumor, and antihypertensive properties.[1] The N-phenyl substituted derivative, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, is of significant interest to researchers in drug development for its potential pharmacological applications. Traditional synthetic methods for this class of compounds often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, leveraging the efficient and rapid heating of polar molecules by microwave irradiation to dramatically reduce reaction times, improve yields, and often lead to cleaner reaction profiles.[2] This "green chemistry" approach minimizes energy consumption and the use of hazardous solvents, aligning with modern sustainable laboratory practices.

This application note provides a detailed protocol for the efficient synthesis of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine utilizing microwave irradiation. The described method is designed to be a self-validating system, with in-depth explanations of the experimental choices and clear guidelines for characterization to ensure the integrity of the final product.

Reaction Mechanism: A Tale of Two Bonds

The synthesis proceeds via a sequential intermolecular nucleophilic addition followed by an intramolecular nucleophilic substitution. The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of 3-chloropropyl isothiocyanate. This forms a N,N'-disubstituted thiourea intermediate. Under the influence of microwave energy and in the presence of a base, the thiol tautomer of the thiourea intermediate is favored. The deprotonated thiol then undergoes a rapid intramolecular cyclization, attacking the terminal carbon bearing the chlorine atom in an SN2 fashion to form the stable six-membered 1,3-thiazine ring.

digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants Aniline [label="Aniline"]; Isothiocyanate [label="3-Chloropropyl\nIsothiocyanate"];

// Intermediates and Product Thiourea [label="N-Phenyl-N'-(3-chloropropyl)thiourea\n(Intermediate)"]; Thiol_Tautomer [label="Thiol Tautomer"]; Product [label="N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Arrows and Labels Aniline -> Thiourea [label="Nucleophilic\nAddition"]; Isothiocyanate -> Thiourea; Thiourea -> Thiol_Tautomer [label="Tautomerization"]; Thiol_Tautomer -> Product [label="Intramolecular\nSN2 Cyclization\n(-HCl)"]; }

Figure 1: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol is designed for a dedicated microwave reactor. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
  • Aniline (≥99.5%)

  • 3-Chloropropyl isothiocyanate (≥97%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • Ethanol (EtOH), absolute (≥99.8%)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Silica gel for column chromatography (60 Å, 230-400 mesh)

Instrumentation
  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C)

  • Infrared (IR) spectrometer

  • Mass spectrometer (MS)

Reaction Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine aniline (1.0 mmol, 93.1 mg), 3-chloropropyl isothiocyanate (1.0 mmol, 135.6 mg), and anhydrous potassium carbonate (1.2 mmol, 165.8 mg).

  • Solvent Addition: Add a 1:1 mixture of ethanol and deionized water (4 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes with stirring. The pressure should be monitored and should not exceed the vial's limit.

  • Reaction Monitoring: After cooling the reaction vessel to room temperature, spot a small aliquot of the reaction mixture on a TLC plate and elute with a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Visualize the spots under UV light (254 nm) to confirm the consumption of the starting materials and the formation of a new, more polar product.

Work-up and Purification
  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous mixture, add ethyl acetate (20 mL) and transfer to a separatory funnel. Shake vigorously and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style = "filled"; fillcolor = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Reactants [label="Combine Reactants:\nAniline, 3-Chloropropyl\nIsothiocyanate, K₂CO₃"]; Solvent [label="Add EtOH/H₂O (1:1)"]; Reactants -> Solvent; }

subgraph "cluster_reaction" { label = "Microwave Synthesis"; style = "filled"; fillcolor = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Microwave [label="Irradiate at 120°C\nfor 15 min"]; TLC_Monitor [label="Monitor by TLC"]; Solvent -> Microwave -> TLC_Monitor; }

subgraph "cluster_workup" { label = "Work-up & Purification"; style = "filled"; fillcolor = "#FEF7E0"; node [fillcolor="#FFFFFF"]; Evaporation [label="Remove EtOH"]; Extraction [label="Extract with EtOAc"]; Drying [label="Dry over Na₂SO₄"]; Purification [label="Column Chromatography"]; TLC_Monitor -> Evaporation -> Extraction -> Drying -> Purification; }

Purification -> Final_Product [label="Pure Product", dir=forward, color="#34A853"]; Final_Product [label="N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Figure 2: Experimental workflow for the synthesis.

Data Presentation

ParameterValue
Reactants
Aniline1.0 mmol
3-Chloropropyl isothiocyanate1.0 mmol
Potassium Carbonate1.2 mmol
Solvent EtOH/H₂O (1:1, 4 mL)
Microwave Conditions
Temperature120°C
Time15 minutes
Yield (Typical) 85-95% (after purification)
Appearance White to off-white solid
Molecular Formula C₁₀H₁₂N₂S
Molecular Weight 192.28 g/mol

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on careful execution and thorough characterization of the final product.

Troubleshooting
  • Low Yield: Incomplete reaction may be due to insufficient heating or reaction time. Ensure the microwave reactor is functioning correctly and consider increasing the irradiation time in 5-minute increments. Inefficient extraction can also lead to lower yields; ensure thorough mixing during the extraction process.

  • Impure Product: The presence of starting materials or side products may require optimization of the purification step. Adjusting the solvent system for column chromatography can improve separation. A common side product can result from the dimerization of the isothiocyanate; a well-defined spot on the TLC should be targeted for isolation.

Result Validation

To confirm the structure and purity of the synthesized N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, the following characterization data should be obtained and compared with expected values.

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, and three distinct methylene proton signals for the dihydrothiazine ring. The chemical shifts and coupling patterns will be characteristic of the cyclic structure. For a similar compound, 2-((4-bromophenyl)thio)-5,6-dihydro-4H-1,3-thiazine, the methylene protons appear at δ 3.73 (t), 3.03 (m), and 1.87 (p) ppm.[1]

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the aromatic ring and the aliphatic carbons of the heterocyclic ring. The imine carbon (C=N) will have a characteristic downfield shift. For a related structure, the imine carbon appears at δ 156.1 ppm.[1]

  • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (if tautomerism occurs), C=N stretching, and C-N and C-S bond vibrations. For a similar structure, characteristic peaks were observed around 3014 cm⁻¹ (N-H) and in the 1600-1447 cm⁻¹ region (C=C, C=N).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (m/z = 193.08).

By carefully following this protocol and validating the results with the appropriate analytical techniques, researchers can confidently synthesize N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine for further investigation in their drug discovery and development programs.

References

  • Khan, O. A. (n.d.). Regioselective one pot synthesis of 2-alkyl/aryl-4H-benzo[3][4]thiazine-3-one via microwave irradiation. Omair A. Khan. Retrieved from [Link]

  • Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. (2020). SpringerLink. Retrieved from [Link]

  • Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2022). JoVE. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). MDPI. Retrieved from [Link]

  • Microwave-assisted synthesis of cyclic carbonates by a formic acid/KI catalytic system. (2015). Royal Society of Chemistry. Retrieved from [Link]

  • Microwave-promoted synthesis of cyclic imides. (2018). ResearchGate. Retrieved from [Link]

  • Shi, E., Liu, W., Wang, S., & Pan, L. (2022). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 27(21), 7549. [Link]. Available at: [Link]

  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]. Available at: [Link]

Sources

Application Notes and Protocols for In Vivo Neuroprotection Studies of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to evaluate the neuroprotective potential of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. While the specific neuroprotective mechanisms of this compound are yet to be fully elucidated, the broader class of 1,3-thiazine derivatives has shown diverse biological activities, including anti-inflammatory and antioxidant properties, which are highly relevant to the pathophysiology of neurodegenerative diseases.[1] This guide presents detailed protocols for robust and validated animal models of acute and chronic neurodegeneration, including ischemic stroke, Parkinson's disease, and traumatic brain injury. The methodologies cover experimental design, disease induction, behavioral assessments, and post-mortem histological and biochemical analyses to generate a comprehensive profile of the compound's efficacy.

Introduction: The Rationale for In Vivo Testing

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine belongs to the thiazine class of heterocyclic compounds, which are noted for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and nitric oxide synthase (NOS) inhibiting effects.[1] These mechanisms are critical targets in neurodegenerative disorders where neuroinflammation and oxidative stress are key drivers of neuronal cell death.

Following promising initial in vitro screening, in vivo testing is the indispensable next step. Animal models are crucial for understanding a compound's therapeutic potential within a complex, whole-organism system.[2] They allow for the assessment of its absorption, distribution, metabolism, and excretion (ADME) profile, its ability to cross the blood-brain barrier (BBB), and its efficacy in attenuating the complex cascade of pathological events that cannot be fully replicated in vitro.[2] This guide provides the foundational protocols to rigorously test the hypothesis that N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine confers neuroprotection in clinically relevant disease models.

General Experimental Workflow

A well-structured experimental plan is paramount for obtaining reproducible and translatable data. The following workflow provides a general framework for conducting neuroprotective studies.

G cluster_0 Phase 1: Pre-Clinical Preparation cluster_1 Phase 2: Disease Induction & Treatment cluster_2 Phase 3: Outcome Assessment A Animal Acclimatization (7-14 days) B Baseline Behavioral Testing (Optional but Recommended) A->B C Randomization into Experimental Groups B->C D Induction of Neuropathology (e.g., MCAO, MPTP, TBI) C->D E Compound Administration (Vehicle or Thiazine Derivative) D->E F Behavioral & Functional Tests (Time-course analysis) E->F G Euthanasia & Tissue Collection F->G H Histological & Biochemical Analysis G->H I Final Report H->I Data Analysis & Interpretation

Caption: General workflow for in vivo neuroprotection studies.

In Vivo Model 1: Focal Cerebral Ischemia (Stroke)

The Middle Cerebral Artery Occlusion (MCAO) model is the most widely used preclinical model for ischemic stroke. It mimics the human condition by interrupting blood flow to a specific brain region, leading to a cascade of excitotoxicity, oxidative stress, and inflammation.[3][4] This model is ideal for evaluating compounds with potential anti-inflammatory and antioxidant effects.

Protocol: Transient MCAO (tMCAO) in Mice

Principle: This procedure involves temporarily blocking the middle cerebral artery (MCA) with an intraluminal filament, followed by its removal to allow reperfusion. This models the clinical scenario of thrombolysis or thrombectomy and allows for the study of reperfusion injury, a key component of stroke pathology.[5]

Materials:

  • Male C57BL/6 mice (22-28 g)

  • N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

  • Vehicle (e.g., 10% DMSO in saline)

  • Isoflurane anesthesia

  • 6-0 nylon monofilament with a silicon-coated tip

  • Surgical microscope, micro-dissecting instruments

  • Heating pad with rectal probe for temperature control

  • Laser Doppler Flowmetry (LDF) probe

Experimental Groups:

Group Description N per group
1. Sham Surgical procedure performed without MCAO filament insertion. 10-12
2. MCAO + Vehicle MCAO procedure followed by vehicle administration. 10-12
3. MCAO + Thiazine (Low Dose) MCAO procedure followed by low dose of the compound. 10-12
4. MCAO + Thiazine (Mid Dose) MCAO procedure followed by mid dose of the compound. 10-12

| 5. MCAO + Thiazine (High Dose)| MCAO procedure followed by high dose of the compound. | 10-12 |

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with 2% isoflurane (induction) and maintain at 1-1.5% in O2/N2O. Place the animal in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.

  • Surgical Exposure: Make a midline cervical incision. Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Filament Insertion: Ligate the distal ECA. Place a temporary ligature around the CCA. Introduce the silicon-coated 6-0 monofilament into the ECA and advance it into the ICA until it occludes the origin of the MCA. A drop in cerebral blood flow (>70%) confirmed by LDF indicates successful occlusion.

  • Occlusion Period: Maintain the filament in place for 60 minutes.

  • Reperfusion: After 60 minutes, carefully withdraw the filament to allow reperfusion. Suture the incision.

  • Compound Administration: Administer the first dose of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine or vehicle (e.g., intraperitoneally) immediately upon reperfusion. Subsequent doses may be given at 12 and 24 hours post-MCAO.

  • Post-Operative Care: Allow the animal to recover in a heated cage. Provide soft, moist food and monitor for any signs of distress.

Outcome Assessments for MCAO Model
  • Neurological Deficit Scoring (24h, 48h, 72h post-MCAO):

    • Use a standardized scoring system (e.g., Bederson scale) to assess motor deficits.[6]

    • Score 0: No apparent deficit.

    • Score 1: Forelimb flexion.

    • Score 2: Circling towards the contralateral side.

    • Score 3: Leaning or falling to the contralateral side.

    • Score 4: No spontaneous motor activity.

  • Motor Function Tests (Day 3 and 7 post-MCAO):

    • Grip Strength Test: Measures forelimb muscle strength.

    • Cylinder Test: Assesses forelimb use asymmetry during exploratory activity.[7]

  • Histological Analysis (Endpoint):

    • Perfuse animals with saline followed by 4% paraformaldehyde (PFA).

    • Harvest brains and cryosection into 20 µm coronal sections.

    • Infarct Volume: Perform Nissl staining or 2,3,5-triphenyltetrazolium chloride (TTC) staining on fresh tissue to quantify the infarct volume.

    • Neuronal Survival: Use immunohistochemistry for NeuN (a marker for mature neurons) in the peri-infarct cortex and striatum.[4]

    • Neuroinflammation: Stain for Iba1 (microglia/macrophages) and GFAP (astrocytes) to assess glial activation.

  • Biochemical Analysis (Endpoint):

    • Harvest fresh brain tissue from the ischemic hemisphere.

    • Homogenize the tissue for analysis.

    • Oxidative Stress: Measure levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD).

    • Inflammatory Cytokines: Use ELISA to quantify levels of TNF-α, IL-1β, and IL-6.

In Vivo Model 2: Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxin model is a widely accepted model for Parkinson's disease.[8][9] MPTP is metabolized to MPP+, which is selectively taken up by dopaminergic neurons in the substantia nigra pars compacta (SNc), causing mitochondrial dysfunction, oxidative stress, and cell death, thereby mimicking key pathological features of PD.[10]

Protocol: Sub-acute MPTP-induced Parkinsonism in Mice

Principle: This regimen involves daily injections of MPTP over several days, leading to a significant and reproducible loss of dopaminergic neurons and striatal dopamine, along with associated motor deficits.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • MPTP hydrochloride

  • N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

  • Vehicle (e.g., Saline)

  • Standard rodent behavioral testing apparatus (Rotarod, Open Field)

Experimental Groups:

Group Description N per group
1. Saline Control Daily saline injections. 10-12
2. MPTP + Vehicle Daily MPTP injections followed by vehicle administration. 10-12
3. MPTP + Thiazine (Pre-treatment) Thiazine administration begins before and continues during MPTP injections. 10-12

| 4. MPTP + Thiazine (Post-treatment)| Thiazine administration begins after the final MPTP injection. | 10-12 |

Procedure:

  • MPTP Administration: Administer MPTP (25 mg/kg, i.p.) once daily for 5 consecutive days. (CAUTION: MPTP is a potent neurotoxin. Handle with extreme care under a chemical fume hood using appropriate personal protective equipment).

  • Compound Administration:

    • Pre-treatment: Begin daily administration of the thiazine derivative or vehicle 3 days prior to the first MPTP injection and continue for the 5 days of MPTP treatment.

    • Post-treatment: Begin daily administration of the thiazine derivative or vehicle 24 hours after the final MPTP injection and continue for 7-14 days.

  • Behavioral Testing: Conduct behavioral assessments 7 and 14 days after the final MPTP injection.

Outcome Assessments for MPTP Model
  • Motor Coordination and Balance:

    • Rotarod Test: Place mice on an accelerating rotating rod and record the latency to fall.[11] PD models typically show a significantly reduced latency.

    • Pole Test: Measure the time it takes for a mouse to turn and descend a vertical pole. This assesses bradykinesia.[8]

  • General Locomotor Activity:

    • Open Field Test: Track the total distance moved and rearing frequency over a 10-15 minute period to assess spontaneous motor activity.[6]

  • Histological Analysis (Endpoint):

    • Perfuse animals and process brains as described for the MCAO model.

    • Dopaminergic Neuron Survival: Perform immunohistochemistry for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[8] Quantify the number of TH-positive neurons in the SNc and the density of TH-positive fibers in the striatum using stereology.

    • Neuroinflammation: Stain for Iba1 and GFAP in the SNc and striatum.

  • Biochemical Analysis (Endpoint):

    • Dissect the striatum from fresh brains.

    • Dopamine Levels: Use High-Performance Liquid Chromatography (HPLC) to measure the levels of dopamine and its metabolites (DOPAC, HVA). A significant depletion is expected in the MPTP group.

In Vivo Model 3: Traumatic Brain Injury (TBI)

TBI models simulate mechanical injury to the brain, initiating a complex secondary injury cascade involving neuroinflammation, oxidative stress, and apoptosis.[12][13] The Controlled Cortical Impact (CCI) model is highly reproducible and allows for precise control over injury severity.[14]

Protocol: Controlled Cortical Impact (CCI) in Mice

Principle: A pneumatic or electromagnetic piston is used to directly impact the exposed cortex, causing a focal contusion and subsequent widespread secondary injury.

Materials:

  • Male C57BL/6 mice (25-30 g)

  • CCI device with a 3 mm impactor tip

  • Stereotaxic frame

  • Micro-drill

  • Isoflurane anesthesia

  • Heating pad and rectal probe

Procedure:

  • Anesthesia and Mounting: Anesthetize the mouse and fix its head in a stereotaxic frame. Maintain body temperature at 37.0°C.

  • Craniotomy: Make a midline scalp incision and perform a 4 mm craniotomy over the right parietal cortex, between the bregma and lambda sutures, keeping the dura intact.

  • CCI Injury: Position the CCI impactor tip perpendicular to the cortical surface. Induce the injury with the following parameters: velocity 3.5 m/s, dwell time 150 ms, impact depth 1.0 mm.

  • Closure: Replace the bone flap (optional) and suture the scalp.

  • Compound Administration: Administer the first dose of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine or vehicle 30 minutes post-TBI, followed by subsequent doses as per the experimental design.

  • Post-Operative Care: Monitor the animal during recovery as previously described.

Outcome Assessments for TBI Model
  • Neurological Severity Score (mNSS):

    • Assess motor, sensory, balance, and reflex functions at 1, 3, 7, and 14 days post-TBI. The mNSS is a composite score where a higher score indicates greater neurological impairment.

  • Motor Function Tests:

    • Beam Walking Test: Evaluate fine motor coordination and balance by measuring the time and number of foot slips while the mouse traverses a narrow beam.[6][7]

  • Cognitive Function (Day 14-21 post-TBI):

    • Morris Water Maze: Assess spatial learning and memory, which are often impaired after TBI.[6]

  • Histological Analysis (Endpoint):

    • Perfuse and process brains as previously described.

    • Lesion Volume: Use Nissl staining to quantify the volume of cortical tissue loss.

    • Apoptosis: Perform TUNEL staining to identify apoptotic cells in the pericontusional cortex.[13]

    • Axonal Injury: Stain for amyloid precursor protein (APP) to detect damaged axons.

  • Biochemical Analysis (Endpoint):

    • Harvest tissue from the pericontusional cortex.

    • Brain Edema: Measure brain water content by comparing wet versus dry weight of the brain hemispheres.[13]

    • Apoptosis Markers: Use Western blot to measure levels of cleaved Caspase-3, Bax, and Bcl-2.[13]

Hypothesized Neuroprotective Mechanism and Pathway

Based on the known activities of related compounds, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine may exert its neuroprotective effects by modulating central pathways of inflammation and oxidative stress.

G Injury Neuronal Injury (Ischemia, MPTP, TBI) Microglia Microglial Activation Injury->Microglia activates ROS ↑ Reactive Oxygen Species (ROS) & Oxidative Stress Apoptosis Apoptotic Cascade (↑ Caspase-3, ↑ Bax/Bcl-2) ROS->Apoptosis Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammation->Apoptosis Microglia->ROS Microglia->Inflammation NeuronDeath Neuronal Death & Functional Deficits Apoptosis->NeuronDeath Thiazine N-Phenyl-5,6-dihydro- 4H-1,3-thiazin-2-amine Thiazine->ROS inhibits Thiazine->Inflammation inhibits

Caption: Hypothesized mechanism of neuroprotection.

References

  • Vertex AI Search. (2025). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. PubMed Central.
  • Spandidos Publications. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review).
  • PubMed Central. (n.d.). Screening Techniques for Drug Discovery in Alzheimer's Disease.
  • PubMed Central. (2023). Models of traumatic brain injury-highlights and drawbacks.
  • ResearchGate. (2025).
  • Pharmacophore. (2013).
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia.
  • MDPI. (n.d.). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?
  • ResearchGate. (2025). (PDF) Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines: Synthesis and structures.
  • MDPI. (n.d.). Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson's Disease.
  • PubMed Central. (2021).
  • Handbook of Experimental Neurology. (n.d.).
  • PubMed Central. (n.d.). A short review on behavioural assessment methods in rodents.
  • MDPI. (n.d.). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease.
  • Frontiers. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets.
  • Innoprot CNS in vitro assays. (n.d.). Alzheimer's Disease in vitro models.
  • Semantic Scholar. (2021).
  • InnoSer. (n.d.). Rodent Behavioral Testing.
  • Frontiers. (n.d.). An overview of preclinical models of traumatic brain injury (TBI)
  • AHA/ASA Journals. (2016).
  • ResearchGate. (2021). (PDF)
  • MDPI. (n.d.).
  • MDPI. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity.
  • Bionanoscience. (n.d.).
  • Semantic Scholar. (n.d.). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). In vivo Detection of Alzheimer's Disease.
  • Dove Medical Press. (2018).
  • Semantic Scholar. (n.d.). Animal Models of Parkinson's Disease: limits and relevance to neuroprotection studies.
  • PubMed Central. (n.d.). Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease.
  • ResearchGate. (2025). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review.
  • Innoprot. (n.d.). Ischemic Stroke in vitro Assay.
  • PubMed Central. (2025). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)
  • Waisman Center. (n.d.). Mouse Behavioral Tests.
  • PubChem. (n.d.). 2-Phenyl-5,6-dihydro-4h-1,3-thiazine.
  • National Institutes of Health. (n.d.). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine.
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects.

Sources

Application Notes and Protocols for N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine as a Nitric Oxide Synthase Inhibitor in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Role of Nitric Oxide Synthase in Cellular Signaling and the Rationale for Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including neurotransmission, vascular regulation, and the immune response.[1][2] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline, releasing NO in the process.[2] There are three primary isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While basal levels of NO are essential for cellular homeostasis, the overproduction of NO, particularly by nNOS and iNOS, is implicated in various disease states, including neurodegenerative disorders, neuropathic pain, and septic shock.[1][3] This has made the development of selective NOS inhibitors a significant focus for therapeutic intervention.[1][4]

The 5,6-dihydro-4H-1,3-thiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] This application note focuses on N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, a compound with potential as a selective inhibitor of nitric oxide synthase. We will explore its putative mechanism of action, provide a detailed protocol for its application in cell culture to inhibit NOS activity, and discuss the necessary controls and validation steps to ensure robust and reliable experimental outcomes.

Putative Mechanism of Action: Competitive Inhibition at the L-Arginine Binding Site

While specific kinetic data for N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is not yet extensively published, its structural similarity to known NOS inhibitors, such as 2-amino-5,6-dihydro-4H-1,3-thiazine (ADT), suggests a competitive mechanism of inhibition with respect to the substrate, L-arginine.[6] These inhibitors are designed to bind to the active site of the enzyme, thereby preventing the binding and turnover of L-arginine.[7] The phenyl group of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine may confer additional selectivity and potency through interactions with specific residues within the active site of different NOS isoforms.[7]

The catalytic domain of NOS contains a heme-iron complex that is essential for the oxidation of L-arginine.[3] Many competitive inhibitors interact with this heme group or with key amino acid residues in the active site, such as a conserved glutamate residue, to block substrate access.[4] It is hypothesized that N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine occupies the L-arginine binding pocket, with the thiazinamine moiety mimicking the guanidinium group of L-arginine.

Visualizing the Nitric Oxide Signaling Pathway and Point of Inhibition

Nitric_Oxide_Pathway cluster_cell Cell cluster_inhibitor Inhibition L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate NO NO NOS->NO Catalyzes sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Physiological/ Pathophysiological Response PKG->Cellular_Response Inhibitor N-Phenyl-5,6-dihydro-4H- 1,3-thiazin-2-amine Inhibitor->NOS Competitively Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A 1. Cell Seeding (e.g., RAW 264.7 cells in a 96-well plate) B 2. Cell Adherence (Incubate for 24 hours) A->B C 3. Pre-treatment with Inhibitor (Varying concentrations of N-Phenyl-5,6-dihydro- 4H-1,3-thiazin-2-amine or controls) B->C D 4. Stimulation (for iNOS) (Add LPS/IFN-γ to induce NO production) C->D E 5. Incubation (24 hours to allow for NO production) D->E F 6. Sample Collection (Collect cell culture supernatant) E->F G 7. Griess Assay (Measure nitrite concentration) F->G H 8. Cell Viability Assay (Assess cytotoxicity of the inhibitor) F->H

Caption: Experimental workflow for assessing NOS inhibition in cell culture.

III. Step-by-Step Methodology

1. Cell Seeding: a. Culture your chosen cell line to ~80% confluency. b. Harvest the cells using standard cell culture techniques. c. Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well for RAW 264.7 cells). d. Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment: a. Prepare a series of dilutions of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine in cell culture medium. It is crucial to perform a dose-response curve to determine the IC₅₀ value. A suggested starting range is 0.1 µM to 100 µM. b. Also prepare solutions for your controls:

  • Vehicle Control: Medium with the same concentration of the solvent (e.g., DMSO) used for the test compound.
  • Negative Control: Untreated cells (no inhibitor, no stimulation).
  • Positive Control (Stimulation): Cells treated with the inducing agent (e.g., LPS/IFN-γ) but no inhibitor.
  • Positive Control (Inhibition): Cells treated with a known NOS inhibitor (e.g., L-NAME) and the inducing agent. c. After the 24-hour incubation, carefully remove the old medium from the wells. d. Add 100 µL of the prepared compound dilutions and controls to the respective wells. e. Pre-incubate the plate for 1 hour at 37°C, 5% CO₂.

3. Stimulation of NO Production (for iNOS): a. Prepare a working solution of LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) in cell culture medium. b. Add 100 µL of the stimulation solution to all wells except the negative control. c. Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.

4. Measurement of Nitrite Concentration (Griess Assay): a. Nitrite Standard Curve: Prepare a series of nitrite standards (e.g., 0-100 µM) in cell culture medium. b. Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. c. Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light. e. Measure the absorbance at 540 nm using a microplate reader. f. Calculate the nitrite concentration in each sample by comparing the absorbance values to the standard curve.

5. Cell Viability Assay: a. After collecting the supernatant for the Griess assay, perform a cell viability assay on the remaining cells in the original plate to ensure that the observed decrease in NO production is not due to cytotoxicity of the compound.

IV. Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in stimulated control)] x 100

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of NOS activity.

Data Presentation: Expected Outcomes and Isoform Selectivity

The following table provides a hypothetical example of the data you might obtain from your experiments. The IC₅₀ values will need to be experimentally determined for N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

CompoundTarget NOS IsoformCell LineIC₅₀ (µM) [Hypothetical]Notes
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amineiNOSRAW 264.7To be determinedA lower IC₅₀ value indicates higher potency.
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-aminenNOSnNOS-HEK 293TTo be determinedCompare with iNOS and eNOS IC₅₀ to determine isoform selectivity.
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amineeNOSeNOS-HEK 293TTo be determinedHigh selectivity over eNOS is often desirable to avoid cardiovascular side effects. [7]
L-NAME (Positive Control)Pan-NOSRAW 264.7~20-50A non-selective inhibitor.
Aminoguanidine (Positive Control)iNOS-selectiveRAW 264.7~10-30Demonstrates selectivity for iNOS over other isoforms.

Troubleshooting Common Issues

IssuePossible CauseSolution
High background in negative controls Contamination of cell culture or reagents with bacteria or endotoxins.Use sterile techniques and fresh reagents. Test media and sera for endotoxin levels.
Low or no NO production in positive controls Inactive inducing agents (LPS/IFN-γ). Cell line has lost its responsiveness.Use fresh, properly stored inducing agents. Test a new batch of cells. Optimize the concentration of the inducing agents.
High variability between replicates Inconsistent cell seeding. Pipetting errors.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Inhibitor appears cytotoxic The compound is toxic to the cells at the tested concentrations.Lower the concentration range of the inhibitor. Ensure the solvent concentration is not exceeding toxic levels (typically <0.5% DMSO).

Conclusion and Future Directions

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine represents a promising scaffold for the development of novel nitric oxide synthase inhibitors. The protocols outlined in this application note provide a robust framework for characterizing its inhibitory activity and isoform selectivity in a cell culture setting. Further studies, including kinetic enzyme assays with purified NOS isoforms and in vivo efficacy studies, will be crucial to fully elucidate the therapeutic potential of this compound. The careful execution of these experiments, with attention to appropriate controls and data analysis, will provide the high-quality, reliable data needed to advance our understanding of this important class of inhibitors.

References

  • Li, H., & Poulos, T. L. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PubMed Central. [Link]

  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. [Link]

  • Chen, J., et al. (2022). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 27(21), 7234. [Link]

  • Koc, F., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Chemistry & Biodiversity, 21(5), e202301330. [Link]

  • Valverde, M. G., et al. (2016). 6-Nitro-4H-benzo[d]t[5][7]hiazin-2-amine. Molbank, 2016(2), M899. [Link]

  • Poulos, T. L., & Li, H. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society Reviews, 43(19), 6557-6569. [Link]

  • Catalyst University. (2015, June 27). Nitric Oxide Synthase - Physiology, Biochemistry, & Mechanism [Video]. YouTube. [Link]

  • Salarbashi, D., et al. (2019). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 5(2), 23-31. [Link]

  • Wang, Y., et al. (2007). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening, 12(1), 119–125. [Link]

  • ResearchGate. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]

  • Nakane, M., et al. (1995). Expression and immunoaffinity purification of human inducible nitric-oxide synthase. Inhibition studies with 2-amino-5,6-dihydro-4H-1,3-thiazine. The Journal of Biological Chemistry, 270(42), 24867–24872. [Link]

  • Lee, Y. R., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Chemical Biology & Drug Design, 79(5), 794–801. [Link]

  • Poulos, T. L. (2016). Nitric Oxide Synthase and Structure-Based Inhibitor Design. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 72(Pt 11), 781–789. [Link]

  • Goproiu, I., et al. (2019). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 24(11), 2092. [Link]

  • Fujisawa, H., et al. (2001). Discovery of novel inhibitors of inducible nitric oxide synthase. British Journal of Pharmacology, 134(1), 195–201. [Link]

  • Li, H., et al. (2006). The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides. Journal of Biological Chemistry, 281(30), 21298–21307. [Link]

  • Hsieh, C. J., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Beilstein Journal of Organic Chemistry, 5, 28. [Link]

  • Wang, Y.-T., et al. (2024). Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. RSC Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 1,3-Thiazine Derivatives in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Among these, the 1,3-thiazine nucleus has garnered significant interest within the medicinal chemistry community. This six-membered heterocyclic ring system, containing nitrogen and sulfur atoms, is a key structural motif in various biologically active compounds.[1] Derivatives of 1,3-thiazine have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antimycobacterial properties.[1] The presence of the N-C-S linkage within the thiazine ring is considered crucial for its biological activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine in antimicrobial susceptibility testing (AST). As a novel investigational compound, establishing robust and reproducible testing protocols is paramount to accurately determine its spectrum of activity and potency. The methodologies detailed herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability across different research settings.

Physicochemical Properties and Handling of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

A thorough understanding of the physicochemical properties of a novel compound is the foundation of reliable in vitro testing. While specific experimental data for N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is not extensively available in the public domain, we can infer certain characteristics based on related heterocyclic compounds.

Solubility: Many heterocyclic compounds, particularly those with aromatic moieties, exhibit low aqueous solubility.[2] Therefore, Dimethyl Sulfoxide (DMSO) is often the solvent of choice for preparing high-concentration stock solutions for AST.[2][3] It is imperative for the end-user to experimentally determine the maximum solubility of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine in 100% DMSO.

Stability: The stability of the compound in solution is critical for the accuracy of AST results. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] The stability of the compound in aqueous solutions and culture media at 37°C over the duration of the experiment should also be assessed, as degradation can lead to an underestimation of its antimicrobial activity.

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines a general procedure for the preparation of stock and working solutions of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. It is strongly recommended that the user performs preliminary solubility and stability tests to optimize this protocol for their specific batch of the compound.

Materials:

  • N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine powder

  • 100% Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, deionized water or appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Sterile, polypropylene microcentrifuge tubes or vials

Procedure:

  • Preparation of a 10 mg/mL (or user-defined concentration) Stock Solution in 100% DMSO:

    • Accurately weigh a precise amount of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine powder.

    • In a sterile environment (e.g., a biological safety cabinet), transfer the powder to a sterile polypropylene tube.

    • Add the calculated volume of 100% DMSO to achieve the desired concentration.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Visually inspect the solution for any undissolved particulate matter. If present, the solution can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the desired final concentrations for the AST assay.

    • Crucial Note on DMSO Concentration: The final concentration of DMSO in the test wells should not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth and confound the results. Ensure that a vehicle control (broth with the same final concentration of DMSO) is included in all experiments.

Antimicrobial Susceptibility Testing Methodologies

The following sections provide detailed, step-by-step protocols for three fundamental AST methods: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Disk Diffusion for assessing susceptibility, and Time-Kill Kinetics to evaluate the bactericidal or bacteriostatic nature of the compound.

Broth Microdilution Method for MIC Determination (Based on CLSI M07 Guidelines)

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[5][6]

Protocol 2: Broth Microdilution Assay

Materials:

  • Sterile 96-well, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

  • Working solutions of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

  • Control antibiotic with known MIC for the tested strains

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm).

    • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 100 µL of the highest concentration of the N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine working solution to the wells of the first column.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration range. Discard 50 µL from the last column of dilutions.

    • This will result in wells containing 50 µL of varying concentrations of the compound.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum (at ~1 x 10⁶ CFU/mL) to each well, resulting in a final volume of 100 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.

    • Include the following controls on each plate:

      • Growth Control: A well containing only CAMHB and the bacterial inoculum.

      • Sterility Control: A well containing only CAMHB.

      • Vehicle Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.

      • Positive Control: A row with a standard antibiotic of known MIC against the test strain.

  • Incubation:

    • Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is defined as the lowest concentration of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine at which there is no visible growth (i.e., the well is clear).

    • Growth should be clearly visible in the growth control and vehicle control wells. The sterility control well should remain clear.

Data Presentation:

Bacterial StrainN-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 29213[Insert Value][Insert Value]
Escherichia coli ATCC 25922[Insert Value][Insert Value]
Clinical Isolate 1[Insert Value][Insert Value]
Clinical Isolate 2[Insert Value][Insert Value]

Table 1: Example of MIC data presentation.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Dilution Prepare Serial Dilutions of Compound in 96-well Plate Inoculate Inoculate Plate with Bacterial Suspension Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution Assay.

Disk Diffusion Method (Based on EUCAST Guidelines)

The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of an antimicrobial agent's activity.[7] A paper disk impregnated with a known concentration of the compound is placed on an agar plate inoculated with the test organism. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a zone of inhibition around the disk.

Protocol 3: Disk Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Working solution of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine at a high concentration

  • Bacterial strains for testing

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Calipers or a ruler

Procedure:

  • Disk Preparation:

    • In a sterile environment, apply a precise volume (e.g., 10 µL) of a high-concentration working solution of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine onto sterile paper disks.

    • Allow the disks to dry completely in a sterile environment before use. The amount of compound per disk should be determined and standardized.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Within 15 minutes, dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Disk Application:

    • Within 15 minutes of inoculation, use sterile forceps to place the prepared disks onto the agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Space the disks far enough apart to prevent overlapping of the zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter using calipers or a ruler.

    • The interpretation of the zone diameters (Susceptible, Intermediate, or Resistant) requires correlation with MIC data, which is beyond the scope of this initial protocol but is a critical step in validating the disk diffusion assay for a novel compound.

Data Presentation:

Bacterial StrainN-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine Zone Diameter (mm)
Staphylococcus aureus ATCC 25923[Insert Value]
Escherichia coli ATCC 25922[Insert Value]
Clinical Isolate 1[Insert Value]
Clinical Isolate 2[Insert Value]

Table 2: Example of Disk Diffusion data presentation.

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate_Inoculation Inoculate MHA Plate for Confluent Growth Inoculum->Plate_Inoculation Apply_Disks Apply Disks to Inoculated Plate Plate_Inoculation->Apply_Disks Disk_Prep Prepare and Dry Compound-impregnated Disks Disk_Prep->Apply_Disks Incubate Incubate at 35°C for 16-20 hours Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones

Caption: Workflow for the Disk Diffusion Assay.

Time-Kill Kinetics Assay

The time-kill assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.[8] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum.[6]

Protocol 4: Time-Kill Assay

Materials:

  • Bacterial strains in logarithmic growth phase

  • CAMHB

  • Working solutions of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine at various multiples of the MIC (e.g., 1x, 2x, 4x MIC)

  • Sterile culture tubes or flasks

  • Shaking incubator (35 ± 2°C)

  • Sterile saline or PBS for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Colony counter

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test organism in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB and incubate with shaking until it reaches the mid-logarithmic phase of growth.

    • Adjust the bacterial suspension to a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test flasks.

  • Assay Setup:

    • Prepare flasks containing CAMHB with the desired concentrations of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, 4x MIC).

    • Inoculate each flask with the prepared bacterial suspension.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of the aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting:

    • Incubate the TSA plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the compound.

    • A bactericidal effect is indicated by a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by the prevention of bacterial growth (<3-log₁₀ reduction in CFU/mL).

Data Presentation:

A graph plotting Log₁₀ CFU/mL on the y-axis against Time (hours) on the x-axis for each concentration of the compound and the growth control.

Putative Mechanism of Action of 1,3-Thiazine Derivatives

While the precise molecular target of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has yet to be elucidated, the antimicrobial activity of related N,S-heterocyclic compounds often involves disruption of the bacterial cell envelope.[9][10] Two plausible mechanisms are:

  • Inhibition of Cell Wall Synthesis: The structural motifs within some thiazine derivatives may allow them to interfere with the enzymatic machinery responsible for peptidoglycan synthesis, such as penicillin-binding proteins (PBPs).[11][12] This would weaken the cell wall, leading to cell lysis, particularly in Gram-positive bacteria.

  • Disruption of Bacterial Membrane Integrity: The lipophilic nature of the phenyl group and the heterocyclic core may facilitate the insertion of the molecule into the bacterial cytoplasmic membrane.[9][13] This can disrupt the membrane's lipid bilayer, leading to increased permeability, dissipation of the proton motive force, leakage of essential intracellular components, and ultimately, cell death.[9][10][13]

Generalized Putative Mechanism of Action

Putative_Mechanism cluster_cell Bacterial Cell cluster_envelope Cell Envelope cluster_outcome Cellular Outcome Compound N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine Cell_Wall Cell Wall Synthesis (Peptidoglycan) Compound->Cell_Wall Inhibition Cell_Membrane Cytoplasmic Membrane Compound->Cell_Membrane Disruption Lysis Cell Lysis Cell_Wall->Lysis Weakening leads to Death Cell Death Cell_Membrane->Death Loss of integrity leads to Lysis->Death

Caption: Putative Mechanisms of Antimicrobial Action.

Troubleshooting and Scientific Integrity

  • Inconsistent MIC values: Ensure accurate inoculum preparation and standardization. Verify the potency of the compound stock solution. Check for potential degradation of the compound in the assay medium.

  • No zones of inhibition in disk diffusion: The compound may not be active against the tested organism, or the concentration on the disk may be too low. The compound may also have poor diffusion properties in agar.

  • Contamination: Strict aseptic technique is crucial throughout all procedures.

  • Self-Validation: All experiments should include appropriate quality control strains with known susceptibility profiles as recommended by CLSI and EUCAST.[5][7] This ensures the validity of the assay and the reliability of the generated data.

Conclusion

The protocols outlined in this document provide a robust framework for the initial antimicrobial characterization of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be essential for the continued development of this promising class of antimicrobial agents. Further studies to elucidate the precise mechanism of action and to assess the in vivo efficacy and safety of this compound are warranted.

References

  • CLSI. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Clinical and Laboratory Standards Institute; 2011. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute; 2024. [Link]

  • Lee, R. E., Hurdle, J. G., & Lee, R. E. (2021). Using membrane perturbing small molecules to target chronic persistent infections. RSC Medicinal Chemistry, 12(6), 876-887. [Link]

  • EUCAST. Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute; 2020. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Polishchuk, P. G., Kuz'min, V. E., Artemenko, A. G., & Muratov, E. N. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1776-1785. [Link]

  • Galdiero, M., et al. (2024). Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. Molecules, 30(1), 76. [Link]

  • Khan, I., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(16), 4938. [Link]

  • National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Didwagh, S. S., & Piste, P. B. (2013). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 271-274. [Link]

  • CLSI. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute; 2012. [Link]

  • Rico-Yustre, A., et al. (2025). Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth. Frontiers in Microbiology, 15, 1339832. [Link]

  • Singh, R., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-07. [Link]

  • Tetko, I. V., et al. (2025). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 65(11), 4065-4074. [Link]

  • Galdiero, M., et al. (2024). Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. Molecules, 30(1), 76. [Link]

  • Edwards, D. I. (1979). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms Free. Microbiology, 110(1), 1-1. [Link]

  • Basicmedical Key. Inhibitors of Bacterial Cell Wall Synthesis. [Link]

  • Cui, H. L. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480. [Link]

  • Bio-protocol. Time kill kinetics and antibiofilm activity. [Link]

  • CLSI. M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. [Link]

  • Van Belkum, A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01969-17. [Link]

  • Sharma, A., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 26-37. [Link]

  • Cui, H. L. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480. [Link]

  • Fesatidou, M., et al. (2020). Heterocycle Compounds with Antimicrobial Activity. Current Pharmaceutical Design, 26(12), 1380-1402. [Link]

  • Bio-protocol. 4.5. Broth Microdilution (BMD) Antibiotic Susceptibility Testing. [Link]

  • Wimley, W. C. (2020). Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note. JACS Au, 1(1), 4-8. [Link]

  • Giske, C. G., et al. (2011). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection, 17(9), 1302-1308. [Link]

  • Biology LibreTexts. 13.2A: Inhibiting Cell Wall Synthesis. [Link]

  • Miller, M. B., et al. (2024). Inhibition of multiple staphylococcal growth states by a small molecule that disrupts membrane fluidity and voltage. mSphere, 9(3), e00057-24. [Link]

  • Popa, M., et al. (2022). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Pharmaceuticals, 15(10), 1189. [Link]

  • Agyeman, K., et al. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2020, 8157589. [Link]

  • ResearchGate. Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. [Link]

  • ResearchGate. A two-step screen identifies a small molecule that disrupts membrane voltage and is effective against growing and persister gram-negative bacteria. [Link]

  • YouTube. Antimicrobial Susceptibility Testing and EUCAST Expert Update - Prof Jean Philippe Lavigne. [Link]

  • Nelson Labs. Time-Kill Evaluations. [Link]

  • YouTube. Disc Diffusion (Kirby-Bauer) Antimicrobial Susceptibility Testing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,3-Thiazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Research & Development Scientist

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1,3-thiazine synthesis. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. As drug development professionals and researchers, we understand that optimizing reaction yield is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency of your synthetic routes.

Core Synthetic Pathways: An Overview

The 1,3-thiazine core is a valuable scaffold in medicinal chemistry, forming the backbone of compounds with diverse biological activities, including antimicrobial and antitumor properties.[1][2] Synthesis of this heterocycle is typically achieved through a few robust methods, most commonly via the cyclocondensation of α,β-unsaturated ketones (chalcones) with a sulfur- and nitrogen-containing reagent like thiourea, or through multicomponent hetero-Diels-Alder reactions.[1][3]

Understanding the foundational mechanisms is the first step in troubleshooting. The reaction between a chalcone and thiourea, for instance, proceeds via a Michael addition followed by intramolecular cyclization and dehydration, often catalyzed by a base.

G Chalcone Chalcone (α,β-Unsaturated Ketone) Michael_Adduct Michael Adduct (Intermediate) Chalcone->Michael_Adduct Thiourea Thiourea Thiourea->Michael_Adduct + (Michael Addition) Base Base (e.g., NaOH, KOH) Base->Michael_Adduct Catalyzes Cyclized_Int Cyclized Intermediate (Hemithioaminal) Michael_Adduct->Cyclized_Int Intramolecular Cyclization Thiazine 1,3-Thiazine Product Cyclized_Int->Thiazine Dehydration (-H₂O) Water H₂O Cyclized_Int->Water

Caption: General mechanism for 1,3-thiazine synthesis from chalcones.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent obstacles in 1,3-thiazine synthesis. Each answer provides a diagnostic approach and validated solutions grounded in chemical principles.

Q1: My reaction yield is critically low or zero. How do I diagnose the root cause?

Low or no yield is a common yet frustrating issue. A systematic approach is essential for diagnosis. The primary culprits are often related to reagent integrity, catalyst activity, or suboptimal reaction conditions.

Causality & Solution Workflow:

  • Reagent Quality & Purity:

    • The Problem: Starting materials, particularly aldehydes used in multicomponent reactions or the chalcone precursor, may have oxidized or contain impurities. Thiourea can degrade over time.

    • The Solution: Verify the purity of your starting materials using NMR or GC-MS. Use freshly opened or purified reagents. For chalcone synthesis, ensure the precursor acetophenone and aldehyde are pure, as impurities will carry through, complicating the subsequent cyclization.[1]

  • Catalyst Inactivation (Acid or Base):

    • The Problem: In Lewis acid-catalyzed reactions (e.g., using BF₃·OEt₂), trace amounts of water can hydrolyze the catalyst or the reactive intermediates.[3] In base-catalyzed reactions (e.g., NaOH/KOH), atmospheric CO₂ can neutralize the base, reducing its effective concentration.

    • The Solution:

      • For Acid Catalysis: Use anhydrous solvents (freshly distilled or from a solvent purification system) and flame-dried glassware under an inert atmosphere (N₂ or Ar). The use of drying tubes is a minimum precaution.[3]

      • For Base Catalysis: Prepare the base solution freshly before use. While less sensitive than acid-catalyzed reactions, ensuring the correct stoichiometry of a potent base is crucial for driving the reaction to completion.[1]

  • Suboptimal Thermal Conditions:

    • The Problem: Many 1,3-thiazine syntheses require specific thermal conditions. For example, some cyclizations require reflux to overcome the activation energy for dehydration[1], while others, particularly those involving sensitive intermediates, may require lower temperatures to prevent side reactions.[3]

    • The Solution: Consult the literature for your specific reaction class. If the reaction is known to be exothermic, initial cooling may be necessary. For reactions failing to proceed at room temperature, incremental heating (e.g., to 60 °C, then 80 °C) while monitoring by Thin Layer Chromatography (TLC) is a logical next step. Gold-catalyzed methods have been shown to be effective at moderate temperatures of around 60 °C.[4]

G decision decision issue issue check check result result start Start: Low/No Yield tlc_check TLC shows only starting material? start->tlc_check reagent_issue Issue: Reagent or Catalyst Inactivity tlc_check->reagent_issue Yes complex_mixture Issue: Complex Mixture/ Side Products tlc_check->complex_mixture No verify_reagents Action: Verify purity (NMR/GC-MS). Use fresh catalyst/anhydrous conditions. reagent_issue->verify_reagents success Yield Improved verify_reagents->success optimize_cond Action: See Q2. Adjust temperature, stoichiometry, or reaction time. complex_mixture->optimize_cond optimize_cond->success

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction produces a complex mixture of side products. How can I improve selectivity?

The formation of multiple products indicates that competing reaction pathways are occurring. Improving selectivity requires fine-tuning the reaction conditions to favor the desired kinetic or thermodynamic product.

Causality & Solution Workflow:

  • Incorrect Stoichiometry:

    • The Problem: In multicomponent reactions, using an incorrect ratio of reactants can lead to a host of side products. For example, in a hetero-Diels-Alder synthesis of a 1,3-thiazine, an excess of the aldehyde or thioamide can lead to self-condensation products.[3]

    • The Solution: Carefully control the stoichiometry. A slight excess (1.2 equivalents) of the thioamide and dienophile relative to the aldehyde is often optimal.[3] Use precise measurement techniques (e.g., gas-tight syringes for liquids, calibrated balances for solids).

  • Temperature Control:

    • The Problem: Higher temperatures can provide enough energy to access undesired, higher-activation-energy pathways. Conversely, some reactions are reversible, and the desired product may not be the most thermodynamically stable at high temperatures.

    • The Solution: Run a temperature optimization study. Start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it.[3] Monitor the reaction at each temperature point by TLC to identify the cleanest conversion. The table below, adapted from a gold-catalyzed synthesis, illustrates the dramatic effect of reaction parameters on yield, which is often linked to minimizing side reactions.[4]

Table 1: Optimization of Reaction Conditions for Gold-Catalyzed 1,3-Thiazine Synthesis [4]

Entry Catalyst (1 mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 [AuCl(IPr)]/AgSbF₆ MeCN 80 24 20
2 [AuCl(PPh₃)]/AgSbF₆ MeCN 80 5 90
3 [AuCl(PPh₃)]/AgSbF₆ DCM 60 5 85
4 [AuCl(PPh₃)]/AgSbF₆ Toluene 80 5 70
5 [AuCl(PPh₃)]/AgSbF₆ MeCN 60 5 99

| 6 | [AuCl(JohnPhos)]/AgSbF₆| MeCN | 60 | 5 | 99 |

This data clearly shows that for this system, acetonitrile (MeCN) at 60°C with the appropriate catalyst provides a near-quantitative yield, minimizing side product formation.

  • Purification Challenges:

    • The Problem: Sometimes the issue is not excessive side product formation, but difficulty in separating the product from a closely-related impurity.

    • The Solution: If standard column chromatography is ineffective, consider alternative purification techniques. Recrystallization can be highly effective for crystalline products.[3] If your product and impurities have different polarities, sequential column chromatography with different solvent systems (e.g., a non-polar hexane/ethyl acetate system followed by a more polar DCM/methanol system) may be required.[3]

Frequently Asked Questions (FAQs)

Q: How do I select the optimal solvent for my reaction?

The solvent plays a critical role in solubility, reaction rate, and sometimes even selectivity. There is no single "best" solvent; the choice is substrate and reaction-dependent.

  • For polar intermediates and reactants , as in the base-catalyzed condensation of chalcones with thiourea, polar protic solvents like ethanol are often used to ensure solubility of all components.[1]

  • For moisture-sensitive reactions , like Lewis acid-catalyzed cycloadditions, polar aprotic solvents such as dichloromethane (DCM) or acetonitrile (MeCN) that can be easily dried are preferred.[3][4]

  • For reactions requiring high temperatures , solvents with high boiling points like toluene or 1,2-dichloroethane are suitable choices.[3]

Q: What are the advantages of using modern catalytic methods, like gold catalysis?

While traditional methods are robust, modern catalytic approaches offer several advantages:

  • High Efficiency: Gold catalysts can achieve very high yields (up to 99%) in short reaction times with low catalyst loading (e.g., 1 mol%).[4]

  • Mild Conditions: These reactions often proceed at lower temperatures (e.g., 60 °C) compared to methods requiring reflux, which can improve functional group tolerance.[4]

  • Novel Pathways: Catalysis can enable novel cyclization strategies that are not accessible through traditional methods, expanding the scope of accessible 1,3-thiazine derivatives.[4]

Q: Are there any "green" or sustainable approaches to 1,3-thiazine synthesis?

Yes, the field of green chemistry has made significant inroads. Key strategies include:

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and often improves yields by providing rapid, uniform heating.[5]

  • Alternative Solvents: Using greener solvents like polyethylene glycol (PEG) or even performing reactions under solvent-free conditions can significantly reduce environmental impact.[5]

  • Catalysis: Employing efficient catalysts like ceric ammonium nitrate or recoverable catalysts reduces waste and energy consumption.[5]

Validated Experimental Protocol: Synthesis from Chalcone

This protocol describes the synthesis of a 1,3-thiazine derivative from a chalcone and thiourea, a widely applicable and reliable method.[1]

Objective: To synthesize a 4,6-disubstituted-6H-1,3-thiazin-2-amine derivative.

Materials:

  • Substituted Chalcone (1.0 eq)

  • Thiourea (1.0 eq)

  • Ethanol (as solvent)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (catalytic amount)

  • Crushed Ice

  • Round Bottom Flask, Condenser, Magnetic Stirrer/Hotplate

Procedure:

  • Setup: To a round bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chalcone (0.01 mol, 1.0 eq) and thiourea (0.01 mol, 1.0 eq).

  • Dissolution: Add ethanol (approx. 20-30 mL) to dissolve the reactants. Gentle warming may be necessary.

  • Catalysis: Add a catalytic amount of aqueous KOH or NaOH solution.

  • Reaction: Heat the mixture to reflux (typically 78 °C for ethanol) and maintain for 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the chalcone spot indicates reaction completion.[1]

  • Workup: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the filtered solid with cold water to remove any inorganic salts. Recrystallize the crude product from ethanol to obtain the pure 1,3-thiazine derivative.[1]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

References

  • Kiss, R., et al. (2023). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 24(13), 11543. [Link]

  • Reddy, A. S., & Kumar, M. S. (2015). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 7(10), 305-310. [Link]

  • Uddin, G., et al. (2019). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 24(9), 1660. [Link]

  • Viso, A., et al. (2022). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. The Journal of Organic Chemistry, 87(17), 11487–11495. [Link]

  • Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 141-158. [Link]

  • Simerpreet, & Singh, C. D. (2014). Synthesis and Biological Evaluation of 1,3-Thiazines- A Review. Pharmacophore, 5(3), 326-343. [Link]

Sources

Stability of "N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine" in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Welcome to the technical support guide for N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine and related compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation. This guide provides answers to frequently asked questions, in-depth troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

Q1: What is the general stability of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine as a solid?

A1: In its solid, crystalline form, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is generally stable at normal temperatures and pressures when protected from strong oxidizing agents.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C.[1]

Q2: Which solvents should I use to prepare stock solutions?

A2: For short-term storage and immediate use, aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM) are recommended. Protic solvents, especially water and alcohols (methanol, ethanol), should be used with caution as they can potentially participate in hydrolysis reactions, particularly under non-neutral pH conditions. A related compound, 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine, shows good solubility in water (25 mg/mL), suggesting that some derivatives may be soluble in aqueous solutions, but stability must be verified.

Q3: My solution of the compound changed color. What does this indicate?

A3: Color change is a common indicator of chemical degradation. The core structure, a cyclic thiourea derivative, is susceptible to oxidation.[2] The sulfur and nitrogen atoms within the thiazine ring can be oxidized by atmospheric oxygen or other oxidants, leading to a variety of colored byproducts.[2] It is crucial to prepare fresh solutions and consider using degassed solvents for sensitive experiments.

Q4: Can I heat solutions of this compound?

A4: Caution is advised. While some sources indicate the compound is stable at normal temperatures, thermal degradation can occur, especially during prolonged heating.[1][3] Decomposition may lead to the release of toxic fumes, including carbon oxides, nitrogen oxides, and sulfur oxides.[1] If heating is necessary, it should be done for the shortest possible time and under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Q: I'm analyzing my sample via reverse-phase HPLC and see multiple new peaks that weren't present in my initial (T=0) analysis. What is happening?

A: The appearance of new peaks strongly suggests that your compound is degrading in the solution used for analysis or storage. The 5,6-dihydro-4H-1,3-thiazin-2-amine core contains an amidine functional group, which is known to be susceptible to hydrolysis.

  • Scientific Rationale: The C=N double bond within the thiazine ring (part of the amidine system) is electrophilic and can be attacked by nucleophiles, such as water. This is particularly relevant if your mobile phase or sample solvent is aqueous and has an acidic or basic pH. Studies on other amidine-containing compounds show that their stability is highly pH-dependent, often degrading significantly faster in aqueous solutions compared to the parent compounds.[4]

  • Troubleshooting Steps:

    • Analyze Immediately: Prepare your sample in a suitable aprotic solvent (like acetonitrile or DMSO) and analyze it as quickly as possible.

    • Check Your Solvent/Mobile Phase pH: If using an aqueous mobile phase, evaluate the stability of your compound at different pH values. The stability of amidines can vary dramatically with pH.[4][5]

    • Perform a Forced Degradation Study: To confirm susceptibility, intentionally degrade the compound under mild acidic, basic, and oxidative conditions.[6][7] This helps in identifying the degradation products and developing a stability-indicating analytical method.[6][8] Common conditions include 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.[7]

Issue 2: Poor Reproducibility in Biological Assays

Q: My experimental results are inconsistent between batches or over time. Could this be a compound stability issue?

A: Yes, poor reproducibility is a classic sign of compound instability in the assay medium. The complex nature of biological media (aqueous, buffered to physiological pH, containing various nucleophiles) can create a challenging environment for sensitive functional groups.

  • Scientific Rationale: The cyclic thiourea structure is a privileged scaffold in medicinal chemistry due to its biological activity.[9][10][11] However, the same reactivity that confers biological function can also lead to instability. The amidine moiety is basic and can be protonated at physiological pH. While this may be important for target binding, it can also increase susceptibility to hydrolysis.

  • Troubleshooting Steps:

    • Minimize Incubation Time: Design your experiments to minimize the time the compound spends in the aqueous assay buffer before analysis.

    • Prepare Fresh Stock Solutions: Avoid using stock solutions that have been stored for extended periods, even when frozen. It's best practice to prepare fresh solutions from solid material for each experiment.

    • Run a Time-Course Stability Study in Assay Buffer:

      • Dissolve the compound in your exact assay buffer.

      • Incubate at the experimental temperature (e.g., 37°C).

      • Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

      • Quench any reaction and analyze the concentration of the parent compound by HPLC or LC-MS.[8] This will give you a clear window of stability for your specific experimental conditions.

Data Summary & Key Stability Factors

While specific quantitative data for N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is not extensively published, the stability can be inferred from the known chemistry of its core functional groups.

Condition Solvent Type Potential Risk Recommendation
pH Aqueous BuffersHigh Hydrolysis of the amidine group is a primary concern. Stability is highly pH-dependent.[4] Acidic or basic conditions can catalyze degradation.
Oxidation All SolventsModerate to High The sulfur atom is susceptible to oxidation, which can be accelerated by air, light, or oxidizing reagents.[2][12]
Temperature All SolventsModerate Avoid prolonged heating. Thermal stress can lead to decomposition.[1]
Light All SolventsModerate Photodegradation is possible for heterocyclic compounds.[13] Store solutions in amber vials or protect from light.

Recommended Experimental Protocols

Protocol 1: Preliminary Solution Stability Assessment

This protocol provides a rapid method to assess the short-term stability of your compound in a chosen solvent.

  • Preparation (T=0): Prepare a 1 mg/mL solution of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine in the solvent of interest (e.g., Methanol, Acetonitrile, DMSO, Water).

  • Initial Analysis: Immediately inject an aliquot into a validated HPLC system and acquire the chromatogram.[8] This is your reference (T=0) peak area.

  • Incubation: Store the remaining solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: Inject identical volumes at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease of >5-10% indicates significant degradation.

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation P1 Prepare 1 mg/mL Solution P2 Immediate HPLC Analysis (T=0) P1->P2 E1 Store Solution (Test Conditions) P2->E1 E2 Analyze at Time Points (2, 4, 8, 24h) E1->E2 V1 Compare Peak Areas to T=0 E2->V1 V2 Degradation > 10% ? V1->V2 R1 Unstable V2->R1 Yes R2 Stable V2->R2 No

Caption: Workflow for Preliminary Solution Stability Assessment.

Protocol 2: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[6][14]

  • Stock Solution: Prepare a master stock solution of the compound in a non-reactive solvent like acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate vials and apply stress conditions. A common starting point is a final drug concentration of 1 mg/mL.[7]

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal: Heat the solution (e.g., at 60°C).

    • Photolytic: Expose the solution to a calibrated light source as per ICH Q1B guidelines.[13]

  • Incubation & Sampling: Incubate samples for a defined period (e.g., 24 hours), taking samples at intermediate time points. If rapid degradation occurs, neutralize the acidic/basic samples with an equimolar amount of base/acid.

  • Analysis: Analyze all samples by a suitable method, typically RP-HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the parent compound and any new peaks.[8][15] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are observed.[7]

Potential Degradation Pathway

The primary anticipated degradation pathway in aqueous media is the hydrolysis of the cyclic amidine functionality.

Sources

Technical Support Center: Navigating Aqueous Solubility Challenges of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility issues with the heterocyclic compound, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine (and its derivatives). This document provides a structured, in-depth approach to troubleshooting common solubility problems, grounded in established scientific principles and field-proven methodologies.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My initial attempts to dissolve N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine in aqueous buffers (e.g., PBS pH 7.4) have resulted in poor solubility and precipitation. What are the likely underlying reasons for this?

A1: The limited aqueous solubility of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is likely attributable to a combination of its molecular structure and solid-state properties. The presence of a phenyl group contributes to the molecule's hydrophobicity. While the thiazinane ring and the amine group offer some polarity, strong intermolecular forces in the solid state, such as hydrogen bonding and π-stacking between the phenyl rings, can lead to high crystal lattice energy. This high lattice energy requires a significant amount of energy to overcome during the dissolution process, resulting in low aqueous solubility. It is also possible that the compound exists in a crystalline form that is particularly stable and thus less soluble.

Q2: What is the first step I should take to systematically address the poor aqueous solubility of my compound?

A2: The initial and most critical step is to thoroughly characterize the physicochemical properties of your specific batch of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. This foundational data will inform your subsequent formulation strategy. Key parameters to determine include:

  • Aqueous Solubility Profile vs. pH: Determine the solubility at various pH points (e.g., pH 2, 4, 6, 7.4, 9) to understand the impact of ionization on solubility. As a basic compound, its solubility is expected to be higher at lower pH.[1]

  • pKa Determination: The pKa value(s) will reveal the pH at which the compound transitions between its ionized and non-ionized forms, which is crucial for predicting its solubility behavior in different environments.

  • LogP/LogD: These values quantify the lipophilicity of the compound and are key indicators of its potential for poor aqueous solubility.[1]

  • Solid-State Characterization (DSC, TGA, XRPD): These techniques will help identify the melting point, thermal stability, and crystallinity of your compound. The presence of a high melting point often correlates with low solubility due to strong crystal lattice forces.[2]

A systematic approach to solubility enhancement begins with understanding these fundamental properties.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Compound crashes out of solution when transitioning from an organic solvent stock to an aqueous buffer.

This is a common issue when the aqueous buffer cannot maintain the solubility of the compound at the desired concentration.

  • Reduce the Final Concentration: Attempt to dilute your organic stock into a larger volume of aqueous buffer to achieve a lower final concentration.

  • Alter the Solvent Addition Method: Instead of adding the organic stock to the buffer, try adding the aqueous buffer to the organic stock solution slowly while vortexing. This can sometimes prevent immediate precipitation.

  • Co-Solvent System: Introduce a pharmaceutically acceptable co-solvent into your aqueous buffer.[3][4]

A co-solvent system can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous environment.

Objective: To determine an appropriate co-solvent and its optimal concentration to maintain the solubility of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine in an aqueous buffer.

Materials:

  • N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

  • DMSO (or other suitable organic solvent for stock solution)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol, Glycerine[4]

  • Vials, pipettes, vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mg/mL).

  • In separate vials, prepare a series of aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 5%, 10%, 20%, 30% v/v of PEG 400 in PBS).

  • Add a small, fixed volume of the DMSO stock solution to each of the co-solvent buffer systems to achieve the desired final compound concentration.

  • Vortex each vial thoroughly.

  • Visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 4 hours, 24 hours) at room temperature.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the solubility in each system.

Data Interpretation:

Co-Solvent SystemVisual Observation (24h)Solubility (µg/mL)
100% PBS pH 7.4Heavy Precipitation< 1
5% PEG 400 in PBSSlight Precipitation15
10% PEG 400 in PBSClear Solution> 50
20% PEG 400 in PBSClear Solution> 100

This data will help you identify a co-solvent system that maintains the desired concentration of your compound in solution. However, be mindful that high concentrations of co-solvents may impact downstream biological assays.[3]

Issue 2: The required concentration for my in-vitro or in-vivo study cannot be achieved even with co-solvents.

When co-solvents are insufficient or not viable for the experimental system, more advanced formulation strategies are necessary.

Given the amine group in N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, it is expected to be a weak base. Therefore, its aqueous solubility can be significantly increased in acidic conditions where the amine is protonated.

Workflow for pH Modification:

Caption: Workflow for screening solubility-enhancing excipients.

Advanced Strategies

For particularly challenging cases, consider the following advanced approaches:

  • Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymer matrix in an amorphous state, the energy barrier of crystal lattice disruption is eliminated, often leading to significantly higher apparent solubility and dissolution rates. [5]This is typically achieved through spray drying or hot-melt extrusion.

  • Nanoparticle Formation: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can lead to an increase in dissolution velocity. [3]

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to UseKey Consideration
Co-solvents Reduce solvent polarityInitial, simple formulationsPotential for toxicity or interference in biological assays. [3]
pH Adjustment Ionize the compoundFor ionizable compoundsEnsure the pH is compatible with the experimental system.
Salt Formation Improve dissolution of ionizable compoundsWhen pH adjustment is effectiveRequires chemical modification and characterization. [6]
Excipients Micellar solubilization, complexationWhen co-solvents fail or are not suitableExcipient compatibility with the intended application.
Solid Dispersions Create amorphous formFor highly crystalline, poorly soluble compoundsRequires specialized equipment and formulation expertise. [7]
Nanotechnology Increase surface areaFor compounds with dissolution rate-limited absorptionManufacturing complexity and stability concerns.

This guide provides a systematic framework for addressing the solubility challenges of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. By starting with fundamental physicochemical characterization and progressing through a logical sequence of formulation strategies, researchers can effectively develop aqueous solutions suitable for a wide range of scientific applications.

References

  • N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydron;chloride. PubChem. [Link]

  • 2-Phenyl-5,6-dihydro-4h-1,3-thiazine. PubChem. [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]

  • Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC - PubMed Central. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Adaptable Preparation Methods and Applications of Thiazines. Neuroquantology. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Synthesis A New Bis Oxazine and Thiazine Derivatives and Study Their Biological Activities. ResearchGate. [Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • Tactics to Improve Solubility. Royal Society of Chemistry. [Link]

  • Preparation of thiazine derivatives.
  • Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. Royal Society of Chemistry. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ResearchGate. [Link]

Sources

Common side reactions in the synthesis of 1,3-thiazines from chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-thiazine derivatives from chalcones. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this valuable synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality of experimental outcomes, ensuring you can troubleshoot effectively and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 1,3-thiazines from chalcones and thiourea?

A1: The synthesis proceeds via a base-catalyzed reaction between a chalcone (an α,β-unsaturated ketone) and thiourea. The reaction is initiated by the deprotonation of thiourea by a base, which enhances its nucleophilicity. The sulfur atom of the activated thiourea then acts as a soft nucleophile, preferentially attacking the β-carbon of the chalcone in a Michael-type 1,4-conjugate addition. This is followed by an intramolecular cyclization, where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon of the chalcone backbone. Subsequent dehydration of the cyclic intermediate yields the final 2-imino-2,3-dihydro-1,3-thiazine derivative.

Q2: I've obtained a significant amount of a byproduct with a similar mass to my desired 1,3-thiazine. What could it be?

A2: A very common byproduct in this synthesis is the corresponding tetrahydropyrimidine-2-thione derivative.[1][2][3][4] This occurs due to the ambident nucleophilic nature of thiourea, which possesses nucleophilic centers on both its sulfur and nitrogen atoms.[5] Under certain reaction conditions, a nitrogen atom of thiourea may act as a hard nucleophile and directly attack the carbonyl carbon (a hard electrophile) of the chalcone in a 1,2-addition, leading to a different cyclization pathway that results in the formation of a six-membered ring with two nitrogen atoms, the pyrimidine scaffold.

Q3: My reaction is not proceeding to completion, and I'm recovering a lot of starting chalcone. What could be the issue?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Base: The base is catalytic but crucial for activating the thiourea. Ensure you are using a sufficient amount of a suitable base.

  • Low Reaction Temperature: While some reactions proceed at room temperature, many require refluxing to overcome the activation energy barrier.

  • Steric Hindrance: Bulky substituents on either the chalcone or a substituted thiourea can slow down the reaction rate.

  • Poor Solubility: Ensure your chalcone and thiourea are sufficiently soluble in the chosen solvent at the reaction temperature.

Troubleshooting Guide: Common Side Reactions & Solutions

Problem 1: Low Yield of 1,3-Thiazine and Formation of a Major Byproduct (Likely a Pyrimidine-2-thione)

Causality: The formation of the pyrimidine-2-thione side product is a classic example of kinetic versus thermodynamic control, influenced by the Hard and Soft Acids and Bases (HSAB) principle.[6] Thiourea is an ambident nucleophile with a soft sulfur atom and hard nitrogen atoms.[5] The chalcone electrophile has a soft β-carbon and a hard carbonyl carbon.

  • Pathway A (Favored for 1,3-Thiazine): The soft sulfur of thiourea attacks the soft β-carbon of the chalcone (Michael addition). This is generally the thermodynamically favored pathway.

  • Pathway B (Leads to Pyrimidine): The hard nitrogen of thiourea attacks the hard carbonyl carbon of the chalcone. This pathway can be kinetically favored under certain conditions, particularly with stronger bases.

Troubleshooting Protocol:

  • Modify the Basicity: This is the most critical parameter.

    • Decrease Base Strength: Switch from strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) to milder bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or organic bases like triethylamine (TEA) or piperidine.[6] Strong bases can increase the nucleophilicity of the nitrogen atoms in thiourea, favoring the pyrimidine-forming pathway.

    • Use a Catalytic Amount: Stoichiometric or excess strong base can also promote side reactions of the chalcone itself. Use only a catalytic amount of base.

  • Solvent Selection:

    • Solvent Polarity: The choice of solvent can influence the regioselectivity. Protic solvents, like ethanol, can solvate the nitrogen atoms of thiourea through hydrogen bonding, potentially hindering their nucleophilic attack and thus favoring the desired Michael addition at the sulfur.[7] Experiment with different alcohols (methanol, ethanol, propanol) to find the optimal balance of solubility and reactivity.

  • Temperature Control:

    • Lower the Temperature: Running the reaction at a lower temperature for a longer duration may favor the thermodynamically more stable 1,3-thiazine product over the kinetically formed pyrimidine.

Visualizing the Competing Pathways:

G Chalcone Chalcone + Thiourea MichaelAdduct Michael Adduct (S-attack at β-carbon) Chalcone->MichaelAdduct Pathway A (Soft-Soft) N_Attack 1,2-Adduct (N-attack at C=O) Chalcone->N_Attack Pathway B (Hard-Hard) Thiazine 1,3-Thiazine (Desired Product) MichaelAdduct->Thiazine Intramolecular Cyclization & Dehydration Pyrimidine Pyrimidine-2-thione (Side Product) N_Attack->Pyrimidine Intramolecular Cyclization & Dehydration

Caption: Competing pathways in the reaction of chalcones with thiourea.

Problem 2: Degradation of Starting Material and Low Overall Yield

Causality: Chalcones can be unstable under strongly basic conditions, especially at elevated temperatures. A potential side reaction is a retro-Michael (or retro-Claisen-Schmidt) reaction, where the chalcone decomposes back into its constituent aldehyde and ketone. This is more likely with highly activated chalcones or if the reaction is run for an extended period under harsh conditions.

Troubleshooting Protocol:

  • Reaction Monitoring:

    • TLC Analysis: Closely monitor the reaction progress using thin-layer chromatography (TLC). Look for the disappearance of the starting chalcone and the appearance of the product spot. If you observe the reappearance of spots corresponding to the starting aldehyde or ketone, a retro-Michael reaction is likely occurring.

  • Optimize Reaction Conditions:

    • Reduce Reaction Time: Aim for the shortest reaction time necessary for the completion of the desired transformation.

    • Lower Temperature: If possible, conduct the reaction at a lower temperature.

    • Use Milder Base: As mentioned previously, switching to a milder base can mitigate the degradation of the chalcone.

Experimental Workflow for Optimization:

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Steps cluster_2 Analysis Chalcone Chalcone ChangeBase Change Base (e.g., K₂CO₃) Thiourea Thiourea Solvent Ethanol Base KOH Base->ChangeBase ChangeTemp Lower Temperature ChangeBase->ChangeTemp ChangeSolvent Vary Solvent ChangeTemp->ChangeSolvent TLC TLC Monitoring ChangeSolvent->TLC NMR ¹H NMR Analysis TLC->NMR LCMS LC-MS Analysis NMR->LCMS

Caption: Systematic workflow for troubleshooting 1,3-thiazine synthesis.

Data Summary: Influence of Reaction Parameters

ParameterConditionLikely OutcomeRationale
Base Strong (e.g., KOH, NaOH)Increased pyrimidine formationEnhances nucleophilicity of 'hard' nitrogen atoms.
Mild (e.g., K₂CO₃, TEA)Favors 1,3-thiazine formationLess activation of nitrogen nucleophiles.
Temperature HighFaster reaction, potential for retro-Michael and pyrimidine formationCan overcome the kinetic barrier for the N-attack pathway.
LowSlower reaction, may favor thermodynamic product (1,3-thiazine)Favors the more stable product.
Solvent Protic (e.g., Ethanol)May favor 1,3-thiazine formationSolvation of nitrogen atoms can hinder their nucleophilicity.
AproticOutcome is more dependent on other factorsLess specific solvation effects.

Concluding Remarks

The synthesis of 1,3-thiazines from chalcones is a robust reaction, but its success hinges on understanding the nuanced reactivity of the ambident thiourea nucleophile. By carefully selecting the base and monitoring the reaction conditions, the formation of the undesired pyrimidine-2-thione byproduct can be minimized, and the degradation of the starting chalcone can be avoided. This guide provides a framework for rational troubleshooting, enabling you to optimize your synthetic strategy and achieve higher yields of the desired 1,3-thiazine product.

References

  • Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 141-158. Available at: [Link]

  • Nasser, L. A., Ali, A. T. A., & zaid, A. k. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles and Essential Oils, 8(4), 13969-13982. Available at: [Link]

  • Pingaew, R., et al. (2020). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 25(22), 5493. Available at: [Link]

  • Abdulhussein, N. M., & Abood, Z. H. (2023). Synthesis, Identification, and Study of the Biological Activity of Some New Pyrimidine, Oxazine, and Thiazine Derivatives Through Reactive Chalcones. Moroccan Journal of Chemistry, 12(1). Available at: [Link]

  • Dabholkar, V. V., & Parab, S. D. (2011). Synthesis of chalcones, 1, 3-thiazines and 1, 3-pyrimidines derivatives and their biological evaluation for anti-inflammatory, analgesic and ulcerogenic activity. Heteroletters, 1(2), 176-188. Available at: [Link]

  • Haider, F., & Haider, Z. (2012). Synthesis and antimicrobial screening of some 1,3- thiazines. Journal of Chemical and Pharmaceutical Research, 4(4), 2263-2267. Available at: [Link]

  • Bondock, S., et al. (2007). Synthesis and biological evaluation of some pyrimidine, pyrimido[2,1-b][8][9]thiazine and thiazolo[3,2-a]pyrimidine derivatives. European Journal of Medicinal Chemistry, 42(7), 948-954. Available at: [Link]

  • Patel, V. M., et al. (2011). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 3(6), 403-412. Available at: [Link]

  • Abdulhussein, N. M., & Abood, Z. H. (2023). Synthesis, Identification, and Study of the Biological Activity of Some New Pyrimidine, Oxazine, and Thiazine Derivatives Through Reactive Chalcones. Moroccan Journal of Chemistry. Available at: [Link]

  • Dalal, M. (n.d.). Ambident Nucleophiles and Regioselectivity. Dalal Institute. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. Molecules, 27(19), 6296. Available at: [Link]

  • Worku, D., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 8(22), 19771–19793. Available at: [Link]

  • Maharaja College, Ara. (2025). Ambident Nucleophiles and Regioselectivity. Available at: [Link]

  • Worku, D., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. National Institutes of Health. Available at: [Link]

  • Denaday, F., et al. (2006). Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study. New Journal of Chemistry, 30(3), 413-421. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, reactions, and applications of chalcones: A review. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2013). Cinchona-thiourea-catalyzed asymmetric Michael addition of chalcone to enones and the possible activation modes. ResearchGate. Available at: [Link]

  • Dabholkar, V. V., & Parab, S. D. (2011). SYNTHESIS OF CHALCONES, 1, 3-THIAZINES AND 1, 3-PYRIMIDINES DERIVATIVES AND THEIR BIOLOGICAL EVALUATION FOR ANTI- INFLAMMATORY, ANALGESIC AND ULCEROGENIC ACTIVITY. Semantic Scholar. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Ambident nucleophiles and regioselectivity. YouTube. Available at: [Link]

  • Silva, V. L. M., et al. (2014). Chalcones as Versatile Synthons for the Synthesis of 5- and 6-membered Nitrogen Heterocycles. Current Organic Synthesis, 11(5), 722-740. Available at: [Link]

  • Nguyen, T. B., & Retailleau, P. (2021). Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones. Organic Letters, 23(14), 5344-5348. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 4(4), 312-323. Available at: [Link]

  • Pinasti, K. R. (2016). Could anyone kindly let me know the regioselectivity in chalcone synthesis? ResearchGate. Available at: [Link]

  • de la Torre, M. C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7592. Available at: [Link]

  • Wentzel Lab. (2021). Chalcone Synthesis Mechanism-E2 vs E1cb. YouTube. Available at: [Link]

Sources

Troubleshooting low yields in "N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important heterocyclic scaffold. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.

Introduction to the Synthesis

The most common and direct route to N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine involves the condensation reaction between N-phenylthiourea and 1,3-dibromopropane. The reaction proceeds in two key steps: an initial S-alkylation of the thiourea to form the S-(3-bromopropyl)isothiourea intermediate, followed by an intramolecular cyclization to yield the desired 1,3-thiazine ring system.

Below is a troubleshooting guide structured in a question-and-answer format to address specific issues you may encounter during this synthesis.

Troubleshooting Guide & FAQs

I. Issues Related to Starting Materials and Reagents

Question 1: My reaction is not proceeding, or the yield is very low, even at the initial stages. What could be the problem with my starting materials?

Answer: The purity and integrity of your starting materials are paramount for a successful synthesis. Here are some key aspects to investigate:

  • Purity of N-Phenylthiourea: Commercial N-phenylthiourea can contain unreacted starting materials or byproducts from its synthesis. It is advisable to recrystallize it from a suitable solvent like ethanol before use.

  • Quality of 1,3-Dibromopropane: This reagent is susceptible to degradation, especially if it is old or has been improperly stored. It can hydrolyze to form 3-bromopropanol or undergo elimination reactions. It is recommended to use freshly distilled 1,3-dibromopropane for optimal results.

  • Solvent Purity: The presence of water or other reactive impurities in your solvent can significantly impact the reaction. Ensure you are using anhydrous solvents, especially for the S-alkylation step.

Question 2: I am observing multiple spots on my TLC plate early in the reaction. What are the likely side reactions involving my starting materials?

Answer: The formation of multiple products at the beginning of the reaction often points to issues with the stoichiometry or reactivity of your starting materials.

  • Double Alkylation of N-Phenylthiourea: If an excess of 1,3-dibromopropane is used, or if the reaction conditions are too harsh, you might observe the formation of a bis-isothiourea adduct, where two molecules of N-phenylthiourea have reacted with one molecule of 1,3-dibromopropane.

  • Intermolecular Reactions: At high concentrations, the S-alkylated intermediate can react with another molecule of N-phenylthiourea instead of cyclizing, leading to oligomeric or polymeric byproducts.

II. Challenges During the S-Alkylation Step

Question 3: The formation of the S-(3-bromopropyl)isothiourea intermediate is sluggish or incomplete. How can I optimize this step?

Answer: The S-alkylation is a nucleophilic substitution reaction, and its rate can be influenced by several factors.

  • Solvent Choice: A polar aprotic solvent like acetone or acetonitrile is generally preferred for this step as it can dissolve the N-phenylthiourea and facilitate the SN2 reaction.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, excessive heat can promote side reactions.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time for the complete consumption of the N-phenylthiourea.

Table 1: Recommended Solvents for S-Alkylation

SolventPolarityBoiling Point (°C)Comments
AcetonePolar aprotic56Good solubility for N-phenylthiourea, easy to remove.
AcetonitrilePolar aprotic82Higher boiling point allows for higher reaction temperatures if needed.
EthanolPolar protic78Can also be used, but may lead to solvolysis of 1,3-dibromopropane.
III. Troubleshooting the Intramolecular Cyclization

Question 4: The cyclization of the S-(3-bromopropyl)isothiourea intermediate to the final product is not occurring or is giving a low yield. What are the critical factors for this step?

Answer: The intramolecular cyclization is a crucial ring-forming step and is often the most challenging part of the synthesis.

  • Choice of Base: A base is typically required to neutralize the hydrobromic acid (HBr) generated during the cyclization, driving the reaction to completion. The choice of base is critical.

    • Weak Bases (e.g., Sodium Bicarbonate, Potassium Carbonate): These are often a good starting point as they are less likely to cause side reactions like elimination.

    • Stronger, Non-nucleophilic Bases (e.g., Triethylamine, DBU): These can be more effective in promoting cyclization but may also lead to the formation of elimination byproducts.

  • Reaction Temperature: The optimal temperature for cyclization will depend on the solvent and base used. It is often beneficial to perform this step at an elevated temperature (e.g., refluxing in acetone or ethanol).

  • Solvent: The solvent used for the S-alkylation can often be used for the cyclization step as well. Ethanol is a common choice for this step.

Question 5: I am observing the formation of an unexpected byproduct that is not my desired product. What could it be?

Answer: Several side reactions can occur during the cyclization step, leading to low yields of the target compound.

  • Elimination Reaction: The S-(3-bromopropyl)isothiourea intermediate can undergo elimination to form an allyl isothiourea, especially in the presence of a strong base.

  • Hydrolysis: If water is present in the reaction mixture, the isothiourea intermediate can hydrolyze to form the corresponding thiol and urea derivatives.

  • Formation of Isomeric Products: Depending on the reaction conditions, there is a possibility of forming a five-membered ring (a thiazolidine derivative) through an alternative cyclization pathway, although the formation of the six-membered ring is generally favored.

IV. Product Isolation and Characterization

Question 6: I have a complex mixture at the end of my reaction. What is the best way to purify N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine?

Answer: The product is often isolated as its hydrobromide salt, which can then be neutralized to obtain the free base.

  • Isolation of the Hydrobromide Salt: After the reaction is complete, cooling the reaction mixture may cause the hydrobromide salt of the product to precipitate. This can be collected by filtration and washed with a cold solvent.

  • Purification by Recrystallization: The crude product (either the salt or the free base) can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to separate the product from impurities. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is a good starting point.

Question 7: I have isolated a product, but I am unsure if it is the desired N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine or its tautomer, 2-(phenylimino)tetrahydro-2H-1,3-thiazine. How can I distinguish between them?

Answer: This is a common point of confusion as these two tautomers can coexist. Spectroscopic methods are essential for their differentiation.[1]

  • FTIR Spectroscopy: The endocyclic amine tautomer will show a characteristic N-H stretching vibration, while the exocyclic imine tautomer will have a C=N stretch at a different frequency.[1]

  • 1H NMR Spectroscopy: The chemical shift of the protons on the carbon adjacent to the nitrogen atoms will be different for the two tautomers.

  • 13C NMR Spectroscopy: The chemical shift of the carbon atom in the C=N bond is a key indicator. It will be significantly different for the endocyclic C-N bond in the amine tautomer compared to the exocyclic C=N bond in the imine tautomer.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine Hydrobromide
  • S-Alkylation: In a round-bottom flask, dissolve N-phenylthiourea (1 equivalent) in anhydrous acetone. Add 1,3-dibromopropane (1.1 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the N-phenylthiourea.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The product, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine hydrobromide, will precipitate out of the solution upon cooling.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold acetone to remove any unreacted starting materials.

  • Purification: The crude hydrobromide salt can be recrystallized from ethanol.

Protocol 2: Neutralization to Obtain the Free Base
  • Dissolution: Dissolve the purified N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine hydrobromide in water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is neutral or slightly basic.

  • Extraction: The free base will precipitate out of the solution or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product NPT N-Phenylthiourea IST S-(3-bromopropyl)isothiourea NPT->IST S-Alkylation (Acetone/Acetonitrile) DBP 1,3-Dibromopropane Thiazine N-Phenyl-5,6-dihydro-4H- 1,3-thiazin-2-amine IST->Thiazine Intramolecular Cyclization (Base, Heat) TroubleshootingWorkflow Start Low Yield or No Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions AnalyzeCrude Analyze Crude Product (TLC, NMR) Start->AnalyzeCrude SideProducts Side Products Identified? AnalyzeCrude->SideProducts IncompleteReaction Incomplete Reaction? AnalyzeCrude->IncompleteReaction ProductDecomposition Product Decomposition? AnalyzeCrude->ProductDecomposition OptimizeCyclization Optimize Cyclization (Base, Temp, Solvent) SideProducts->OptimizeCyclization Yes PurificationIssue Purification Strategy SideProducts->PurificationIssue No OptimizeAlkylation Optimize S-Alkylation (Solvent, Temp, Time) IncompleteReaction->OptimizeAlkylation Yes IncompleteReaction->OptimizeCyclization No MilderConditions Use Milder Conditions (Lower Temp, Weaker Base) ProductDecomposition->MilderConditions Yes

Caption: A decision tree for troubleshooting low yields.

References

  • Eshimbetov, A., et al. (2021). Is it possible to differentiate between 2-phenylaminodihydro-1,3-thiazine from 2-phenyliminotetrahydro-1,3-thiazine by spectral methods? New glance to the old problem. European Journal of Chemistry, 12(1), 77-80. [Link]

Sources

"N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine" off-target effects in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

A Guide to Investigating and Mitigating Off-Target Effects in Biological Assays

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for researchers working with N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine and related novel heterocyclic compounds. It has come to our attention that this specific molecule is not extensively characterized in publicly available literature. Therefore, this guide is designed to empower you with a proactive framework for identifying and troubleshooting potential off-target effects, a common challenge in drug discovery.[1]

The core scaffold, 1,3-thiazin-2-amine, is a privileged structure in medicinal chemistry, with derivatives reported to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and effects on the central nervous system.[2][3][4][5] This inherent biological promiscuity underscores the importance of rigorous off-target liability assessment.[6] This document provides troubleshooting workflows and answers to frequently asked questions to ensure the integrity and validity of your experimental results.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses common discrepancies encountered during biological assays and provides logical, step-by-step workflows to diagnose the root cause.

Question 1: My compound is highly potent in my cell-based phenotypic assay, but shows weak or no activity against my purified target protein. What could be the cause?

This is a classic challenge in drug discovery, often pointing toward a disconnect between a compound's activity in a complex cellular environment versus a simplified biochemical one.[7] The observed cellular phenotype may be driven by an unknown off-target, compound metabolism, or an artifact of the assay itself.

Causality Explained: In a biochemical assay, your compound interacts with a single, purified protein. In a cell, it encounters thousands of potential binding partners, metabolic enzymes, and transporters. A potent cellular effect with weak target inhibition strongly suggests that the compound is acting primarily through a different protein or pathway.

Diagnostic Workflow:

  • Confirm Compound Identity and Purity: Before proceeding, verify the structural integrity and purity (>95%) of your compound batch using LC-MS and NMR. Impurities can cause confounding biological effects.

  • Rule Out Assay Artifacts with an Orthogonal Assay: An orthogonal assay confirms the primary result using a different detection method.[8][9] For example, if your primary assay measures ATP depletion (e.g., Kinase-Glo®), an orthogonal assay could directly measure product formation via mass spectrometry. Consistent results across different platforms increase confidence that you are observing a true biological effect.

  • Evaluate General Cytotoxicity: A potent "phenotypic" effect might simply be cell death. Run a cytotoxicity assay (e.g., CellTiter-Glo®, LDH release) in parallel with your functional assay. If the EC50 of your phenotype is very close to the CC50 (cytotoxic concentration 50%), the effect is likely non-specific toxicity. A significant window between efficacy and toxicity is required for a viable hit.[10]

  • Confirm Target Engagement in a Cellular Context: To definitively prove your compound binds the intended target within live cells, a Cellular Thermal Shift Assay (CETSA®) is the gold standard.[11] This technique measures the change in thermal stability of a protein upon ligand binding. An observed thermal shift provides direct evidence of target engagement.

G cluster_0 Start: Discrepancy Observed cluster_1 Step 1: Compound Validation cluster_2 Step 2: Assay Integrity cluster_3 Step 3: Cellular Target Engagement cluster_4 Conclusion start Potent Phenotype, Weak Target Activity compound_val Verify Purity & Identity (LC-MS, NMR) start->compound_val ortho_assay Perform Orthogonal Assay compound_val->ortho_assay Purity OK cytotox Assess General Cytotoxicity ortho_assay->cytotox Activity Confirmed cetsa Perform CETSA® cytotox->cetsa Non-Toxic off_target High Likelihood of Off-Target Driven Phenotype cetsa->off_target No Target Engagement on_target Phenotype is On-Target; Investigate Assay Conditions cetsa->on_target Target Engagement Confirmed

Caption: Troubleshooting workflow for phenotype-target activity discrepancy.

Question 2: I'm observing unexpected toxicity or a novel phenotype at concentrations where my intended target's pathway should not be modulated. How can I identify the cause?

This scenario is a strong indicator of an off-target liability, where the compound interacts with one or more unintended proteins to cause a biological effect.[6][12] The goal shifts from confirming an on-target effect to discovering the unknown off-target(s).

Causality Explained: Small molecules are rarely perfectly selective.[13] The 1,3-thiazin-2-amine scaffold and related structures are known to interact with diverse target families. For instance, derivatives have been reported as cannabinoid receptor agonists, which could explain unexpected neurological or metabolic phenotypes.[2]

Investigative Strategy:

  • Proactive Selectivity Profiling: The most efficient way to identify off-target interactions is to screen the compound against a broad panel of known biological targets. Commercial services (e.g., Eurofins SafetyScreen, Reaction Biology) offer panels that include hundreds of GPCRs, kinases, ion channels, and nuclear receptors that are common culprits for off-target effects.[14]

  • Phenotypic Deconvolution with Tool Compounds: If selectivity profiling identifies a potent off-target hit (e.g., a specific dopamine receptor), the next step is to validate this finding.[15] Obtain a known, selective agonist or antagonist for that dopamine receptor. If this "tool compound" recapitulates the unexpected phenotype you observed with your compound, you have strong evidence that this off-target interaction is responsible.[16]

  • Target-Agnostic Approaches: If panel screening yields no clear answers, modern "omics" approaches can be used. For example, comparing the transcriptomic (RNA-seq) or proteomic profiles of cells treated with your compound versus a vehicle control can reveal which cellular pathways are being perturbed, offering clues to the compound's mechanism of action.[7]

Common Off-Target Family Potential Confounding Biological Effects Relevance to Thiazine Scaffolds
Kinases Altered cell cycle progression, proliferation, apoptosis.[17]High; many heterocyclic amines are kinase inhibitors.
GPCRs (e.g., Dopamine, Serotonin, Cannabinoid) Neurological effects, metabolic changes, cardiovascular responses.[18]High; 2-arylimino-5,6-dihydro-4H-1,3-thiazine derivatives are known cannabinoid receptor agonists.[2]
hERG Ion Channel Cardiotoxicity (QT prolongation).Medium; a critical anti-target screen for all small molecules intended for in-vivo use.[12]
Nuclear Receptors Changes in gene expression related to metabolism and inflammation.Medium; potential for interaction should be evaluated.
Cytochrome P450 Enzymes Inhibition or induction can lead to drug-drug interactions and altered compound metabolism.High; a standard ADME/Tox liability screen.

Frequently Asked Questions (FAQs) for Proactive Profiling

Q1: What is a standard "off-target liability panel" and when should I run it?

A standard liability or safety panel (often based on the CEREP Safety Panel) assesses a compound's activity against a collection of targets known to be associated with adverse drug reactions.[12] This typically includes the hERG channel, a panel of key cytochrome P450 enzymes, and a broad selection of GPCRs and kinases. This screening should be performed as early as possible in the hit-to-lead stage, before significant resources are invested in chemical optimization of a scaffold with inherent liabilities.

Q2: How can I distinguish between a specific off-target effect and non-specific activity (e.g., aggregation)?

This is a critical distinction.

  • Specific Off-Target Effects are characterized by a defined Structure-Activity Relationship (SAR), a saturable dose-response curve, and can often be competed away by a known ligand for that off-target. The effect is reproducible across orthogonal assays.

  • Non-Specific Activity often presents with very steep or incomplete dose-response curves, high Hill slopes, and sensitivity to the concentration of detergents (like Triton X-100) in the assay buffer.[8] These compounds are often termed "Pan-Assay Interference Compounds" (PAINS) and should be flagged and deprioritized.

Q3: Based on its structure, what are the predicted off-target liabilities for the N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine class?

While experimental validation is essential, we can make educated predictions based on the activities of structurally similar compounds published in the literature.

  • High-Probability Liabilities:

    • Cannabinoid Receptors (CB1/CB2): The 2-arylimino-1,3-thiazine substructure is a known pharmacophore for cannabinoid receptor agonists.[2]

    • Antimicrobial/Antifungal Targets: The broader thiazine class has extensive literature demonstrating antibacterial and antifungal properties, suggesting potential interactions with non-human targets that could confound environmental or microbiome-related studies.[2][3]

  • Moderate-Probability Liabilities:

    • Kinases & Cell Cycle Proteins: The related 2-aminothiazole scaffold is a core component of several anticancer drugs, including the kinase inhibitor Dasatinib, indicating a propensity to bind to ATP-binding sites.[17]

    • CNS Targets (GPCRs): Beyond cannabinoid receptors, various benzothiazine derivatives have shown activity at other neuronal receptors.[2]

This predictive analysis should guide the design of your experimental plan, ensuring you proactively test for the most likely off-target activities.

References

  • Khan, I., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. Available at: [Link]

  • Farghaly, T. A., et al. (2022). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules. Available at: [Link]

  • El-Gazzar, M. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Sharma, R., et al. (2022). Recent Developments in the Synthesis and Biological Applications of Thiazine. Royal Society of Chemistry. Available at: [Link]

  • Spence, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Applied Toxicology. Available at: [Link]

  • Matysiak, J., et al. (2016). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Singh, D., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. Available at: [Link]

  • Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. Available at: [Link]

  • Lu, J., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]

  • Nassan, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Badawika, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. Available at: [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link]

  • Schreiber, S. L. (2015). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Cell Chemical Biology. Available at: [Link]

  • van der Worp, H. B., et al. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Available at: [Link]

  • Lin, A., et al. (2019). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Mantell Associates. Available at: [Link]

  • Charles River Laboratories. (2023). When Drug Candidates Miss the Mark: Off-Target Liability. Charles River Laboratories. Available at: [Link]

Sources

Validation & Comparative

Validating the Neuroprotective Potential of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the neuroprotective effects of the novel compound, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. As research into neurodegenerative diseases continues to seek novel therapeutic agents, rigorous and well-designed preclinical studies are paramount. This document outlines a comparative study design, pitting our target molecule against the established neuroprotective agent, Edaravone, within a validated rodent model of Parkinson's disease. The methodologies described herein are grounded in established protocols and are designed to yield robust and reproducible data for assessing the therapeutic potential of this promising 1,3-thiazine derivative.

Introduction: The Rationale for Investigating N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

The 1,3-thiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] Notably, certain spiro dihydrothiazines have been identified as neuroprotectors that function by blocking glutamate-induced calcium ion uptake.[1] This raises the compelling hypothesis that other derivatives, such as N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, may also possess neuroprotective properties. Oxidative stress is a key pathological mechanism in several neurodegenerative diseases, including Parkinson's disease.[2] The sulfur and nitrogen heteroatoms in the thiazine ring could confer antioxidant properties to the molecule, making it a candidate for mitigating oxidative damage in the brain.

This guide details a head-to-head comparison with Edaravone, a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][3] Edaravone has demonstrated neuroprotective effects in various preclinical models of neurodegeneration, including Parkinson's disease, by reducing oxidative stress and apoptosis.[1][4] A direct comparison will provide a clear benchmark for the efficacy of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

Proposed Mechanism of Action and Comparative Compound

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine: The neuroprotective mechanism of this compound is hypothesized to stem from its potential antioxidant and anti-inflammatory properties, a common feature of sulfur and nitrogen-containing heterocycles. It may act as a free radical scavenger or modulate intracellular signaling pathways involved in cellular stress responses.

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one): This comparator compound is a well-established antioxidant.[1] Its mechanism of action involves scavenging of free radicals, thereby protecting neurons from oxidative damage.[3][5] Edaravone has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[1]

Experimental Design: A Rodent Model of Parkinson's Disease

To assess the neuroprotective effects of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, we propose the use of the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. This is a widely used and well-characterized model that selectively degenerates dopaminergic neurons in the nigrostriatal pathway, mimicking a key pathological feature of Parkinson's disease.[6]

G cluster_0 Pre-treatment Phase cluster_1 Induction of Parkinsonism & Treatment cluster_2 Assessment Phase Acclimatization Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Acclimatization->Baseline Behavioral Testing 6-OHDA Lesioning 6-OHDA Lesioning Baseline Behavioral Testing->6-OHDA Lesioning Drug Administration Drug Administration 6-OHDA Lesioning->Drug Administration Post-surgery Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Histological & Biochemical Analysis Histological & Biochemical Analysis Behavioral Testing->Histological & Biochemical Analysis

Animal Model and Experimental Groups
  • Animals: Male Sprague-Dawley rats (220-250g) will be used.

  • Groups (n=10 per group):

    • Sham Control: Surgery without 6-OHDA injection + Vehicle administration.

    • 6-OHDA Lesion Control: 6-OHDA injection + Vehicle administration.

    • N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine (Low Dose): 6-OHDA injection + Low dose of test compound.

    • N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine (High Dose): 6-OHDA injection + High dose of test compound.

    • Edaravone (Positive Control): 6-OHDA injection + Edaravone administration.

Detailed Experimental Protocols

Synthesis of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

A plausible synthetic route involves a two-step process starting from aniline and 3-bromopropan-1-ol.

  • Step 1: Synthesis of N-Phenyl-N'-(3-hydroxypropyl)thiourea:

    • Aniline is first converted to phenyl isothiocyanate.

    • Phenyl isothiocyanate is then reacted with 3-amino-1-propanol in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to yield the intermediate N-Phenyl-N'-(3-hydroxypropyl)thiourea. The reaction may be facilitated by gentle heating or the addition of a non-nucleophilic base.

  • Step 2: Cyclization to N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine:

    • The hydroxypropyl thiourea intermediate is then subjected to acid-catalyzed cyclization. A strong acid such as concentrated sulfuric acid or polyphosphoric acid is used to promote the intramolecular dehydration and ring closure to form the final product.

6-OHDA Lesioning Protocol
  • Rats will be anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • The animal is placed in a stereotaxic frame.

  • A unilateral injection of 6-OHDA (e.g., 8 µg in 4 µL of saline containing 0.02% ascorbic acid) will be made into the medial forebrain bundle.[6] The contralateral side will serve as an internal control.

  • The injection will be performed slowly over several minutes, and the needle will be left in place for an additional few minutes before withdrawal to allow for diffusion.

Drug Administration
  • Treatment will commence 24 hours post-surgery and continue daily for the duration of the experiment.

  • N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine and Edaravone will be dissolved in a suitable vehicle (e.g., saline or DMSO/saline mixture) and administered via intraperitoneal (i.p.) injection.

Behavioral Assessments

A battery of behavioral tests will be performed to assess motor function at baseline and at regular intervals post-lesioning.

  • Apomorphine-Induced Rotational Behavior: Two weeks post-lesion, rats will be challenged with apomorphine (a dopamine agonist), and contralateral rotations will be counted. A successful lesion is typically indicated by a significant number of rotations.

  • Cylinder Test: This test assesses forelimb use asymmetry, a sensitive indicator of unilateral dopamine depletion.

  • Rotarod Test: Motor coordination and balance will be evaluated by measuring the time the animals can stay on a rotating rod.

  • Pole Test: This test measures bradykinesia by timing the descent of the rat down a vertical pole.

Histological and Biochemical Analysis

At the end of the experimental period, animals will be euthanized, and brain tissue will be collected for analysis.

  • Immunohistochemistry for Tyrosine Hydroxylase (TH): The loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum will be quantified by staining for TH, the rate-limiting enzyme in dopamine synthesis.

  • Nissl Staining: To assess overall neuronal morphology and cell death.

  • Markers of Oxidative Stress: Levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase will be measured in brain homogenates.

  • Markers of Apoptosis: The expression of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins will be assessed by Western blotting or immunohistochemistry.

Data Presentation and Expected Outcomes

The quantitative data from the behavioral, histological, and biochemical analyses will be presented in tabular format for clear comparison between the experimental groups.

Table 1: Comparative Behavioral Outcomes

GroupApomorphine-Induced Rotations (turns/30 min)Cylinder Test (Contralateral Forelimb Use %)Rotarod Latency (s)
Sham Control
6-OHDA Control
Test Compound (Low)
Test Compound (High)
Edaravone

Table 2: Comparative Histological and Biochemical Markers

GroupTH+ Cell Count in SNpc (% of Sham)Striatal TH Fiber Density (% of Sham)MDA Levels (nmol/mg protein)
Sham Control
6-OHDA Control
Test Compound (Low)
Test Compound (High)
Edaravone

Expected Results: A successful neuroprotective effect of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine would be demonstrated by:

  • A significant reduction in apomorphine-induced rotations compared to the 6-OHDA control group.

  • Improved performance in the cylinder, rotarod, and pole tests.

  • Preservation of TH-positive neurons in the SNpc and their fibers in the striatum.

  • Reduced levels of oxidative stress markers and modulation of apoptotic markers towards a pro-survival state.

The efficacy of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine will be directly compared to that of Edaravone to determine its relative potency.

Signaling Pathway Visualization

The neuroprotective effects of both the test compound and Edaravone are likely to converge on pathways that mitigate oxidative stress and inhibit apoptosis. The following diagram illustrates these potential pathways.

G 6-OHDA 6-OHDA Oxidative Stress Oxidative Stress 6-OHDA->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction 6-OHDA->Mitochondrial Dysfunction Apoptosis Apoptosis Oxidative Stress->Apoptosis Mitochondrial Dysfunction->Apoptosis Dopaminergic Neuron Death Dopaminergic Neuron Death Apoptosis->Dopaminergic Neuron Death N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine Antioxidant Effects Antioxidant Effects N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine->Antioxidant Effects Anti-apoptotic Effects Anti-apoptotic Effects N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine->Anti-apoptotic Effects Edaravone Edaravone Edaravone->Antioxidant Effects Edaravone->Anti-apoptotic Effects Antioxidant Effects->Oxidative Stress Anti-apoptotic Effects->Apoptosis

Conclusion

This guide provides a robust and comprehensive framework for the in vivo validation of the neuroprotective effects of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. By employing a well-established animal model of Parkinson's disease and conducting a direct comparison with the clinically relevant neuroprotectant, Edaravone, the outlined experiments will generate the necessary data to rigorously assess the therapeutic potential of this novel compound. The multi-faceted approach, encompassing behavioral, histological, and biochemical endpoints, will provide a thorough understanding of its efficacy and potential mechanisms of action. Positive outcomes from this preclinical validation will be a critical step in advancing N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine towards further development as a potential treatment for neurodegenerative diseases.

References

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules. Available at: [Link]

  • Animal Models of Parkinson's Disease: limits and relevance to neuroprotection studies. Journal of Parkinson's Disease. Available at: [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International Journal of Molecular Sciences. Available at: [Link]

  • Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P T. Available at: [Link]

  • Behavioral phenotyping of mouse models of Parkinson's Disease. Journal of Parkinson's Disease. Available at: [Link]

  • In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. Journal of Functional Foods. Available at: [Link]

  • Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • The 6-hydroxydopamine Rat Model of Parkinson's Disease. Journal of Visualized Experiments. Available at: [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. Available at: [Link]

  • Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons. BMC Neuroscience. Available at: [Link]

  • Establishing the Rotenone-Induced Parkinson's Disease Animal Model in Wistar Albino Rats. Journal of Pharmacology and Pharmacotherapeutics. Available at: [Link]

  • Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. International Journal of Molecular Sciences. Available at: [Link]

  • (PDF) Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines: Synthesis and structures. ResearchGate. Available at: [Link]

  • Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. Available at: [Link]

  • A highly reproducible rotenone model of Parkinson's disease. Neurobiology of Disease. Available at: [Link]

  • What is the mechanism of Edaravone? Patsnap Synapse. Available at: [Link]

  • Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson's Disease. International Journal of Molecular Sciences. Available at: [Link]

  • Edaravone Guards Dopamine Neurons in a Rotenone Model for Parkinson's Disease. PLoS One. Available at: [Link]

  • 6-OHDA Model for Parkinson's Disease Research. Journal of Visualized Experiments. Available at: [Link]

  • (PDF) Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinsonʼs disease. ResearchGate. Available at: [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. Semantic Scholar. Available at: [Link]

  • Edaravone for amyotrophic lateral sclerosis. Australian Prescriber. Available at: [Link]

  • Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Experimental and Therapeutic Medicine. Available at: [Link]

  • (PDF) Induction of Parkinson's Disease Model in Rat by Rotenone. ResearchGate. Available at: [Link]

  • In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Biochemical Markers in Parkinson's Disease. SciVision Publishers. Available at: [Link]

  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Journal of Xenobiotics. Available at: [Link]

  • Behavioral models of Parkinson's disease in rodents: a new look at an old problem. Movement Disorders. Available at: [Link]

  • In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Physiological Research. Available at: [Link]

  • MPTP Mouse Models of Parkinson's Disease: An Update. Brain Plasticity. Available at: [Link]

  • Barbigerone Potentially Alleviates Rotenone-Activated Parkinson's Disease in a Rodent Model by Reducing Oxidative Stress and Neuroinflammatory Cytokines. ACS Omega. Available at: [Link]

  • Rodent Models of Parkinson's Disease: A General Overview. Maze Engineers. Available at: [Link]

  • Edaravone guards dopamine neurons in a rotenone model for Parkinson's disease. PLoS One. Available at: [Link]

  • Edaravone. Wikipedia. Available at: [Link]

  • MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. Brain Research Bulletin. Available at: [Link]

  • Europinidin Inhibits Rotenone-Activated Parkinson's Disease in Rodents by Decreasing Lipid Peroxidation and Inflammatory Cytokines Pathways. Molecules. Available at: [Link]

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules. Available at: [Link]

  • A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. International Journal of Molecular Sciences. Available at: [Link]

  • Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia. International Journal of Molecular Sciences. Available at: [Link]

  • Time-course behavioral features are correlated with Parkinson's disease‑associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model. Experimental and Therapeutic Medicine. Available at: [Link]

Sources

A Technical Guide to Assessing the Cross-Reactivity Profile of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine belongs to the broader class of 2-amino-1,3-thiazine derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. While the specific pharmacological target of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is not extensively documented in publicly available literature, the known activities of its structural analogs strongly suggest a potential for interactions with several key receptor families. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of this compound. We will explore the likely off-target receptors based on the pharmacology of related molecules, present comparative data, and provide detailed, self-validating experimental protocols to enable a thorough assessment of its selectivity profile.

The 1,3-thiazine ring is a versatile heterocyclic motif that has been incorporated into molecules with a wide range of therapeutic applications, including antihypertensive, analgesic, and anti-inflammatory agents.[1] This diversity of action underscores the importance of a comprehensive cross-reactivity assessment to ensure target specificity and mitigate potential off-target effects during drug development.

Potential Cross-Reactivity Targets: An Evidence-Based Approach

Based on the established pharmacology of structurally similar 2-amino-1,3-thiazine derivatives, the following receptor families and enzymes are high-priority candidates for cross-reactivity screening of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine:

  • α₂-Adrenergic Receptors: The well-known veterinary sedative and analgesic, Xylazine, is a 2,6-dimethylphenyl derivative of the 1,3-thiazine scaffold and a potent α₂-adrenergic agonist.[2][3] Its action on presynaptic α₂A and α₂C receptors inhibits norepinephrine release, leading to its characteristic sedative effects.[1] Given the structural similarity, it is plausible that N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine could exhibit affinity for these receptors.

  • Cannabinoid Receptors (CB₁ and CB₂): A series of 2-arylimino-5,6-dihydro-4H-1,3-thiazines have been identified as cannabinoid receptor agonists.[4][5] Notably, subtle modifications to the aryl substituent can modulate potency and selectivity between the CB₁ and CB₂ receptors. For instance, one of the most potent compounds from a study, compound 13, displayed a Kᵢ of >5000 nM for CB₁ and 9 nM for CB₂.[4] This highlights the potential for cannabinoid receptor activity.

  • Nitric Oxide Synthase (NOS): 2-Amino-5,6-dihydro-4H-1,3-thiazine has been identified as a potent inhibitor of nitric oxide synthase.[6] Specifically, 2-Amino-5,6-dihydro-4H-1,3-thiazine (ADT) acts as a competitive inhibitor of inducible nitric oxide synthase (iNOS) with a Kᵢ of 22.6 ± 1.9 nM.[7] This suggests that the 2-amino-1,3-thiazine core is a key pharmacophore for NOS inhibition.

Comparative Binding Affinities of Structurally Related Compounds

To provide a quantitative perspective on potential cross-reactivity, the following table summarizes the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of representative 2-amino-1,3-thiazine derivatives at their respective targets.

CompoundTarget(s)Kᵢ (nM)IC₅₀ (nM)Reference(s)
Xylazineα₂-Adrenergic ReceptorsNot specifiedNot specified[2][8]
α₂A-Adrenergic ReceptorLow micromolar affinityNot specified[8][9]
κ-Opioid Receptor470Not specified[5]
Compound 13 (a 2-arylimino-5,6-dihydro-4H-1,3-thiazine derivative)CB₁ Receptor>5000Not specified[4]
CB₂ Receptor9Not specified[4]
2-Amino-5,6-dihydro-4H-1,3-thiazine (ADT)Inducible Nitric Oxide Synthase (iNOS)22.6 ± 1.9Not specified[7]
2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazineInducible Nitric Oxide Synthase (iNOS)4.2Not specified[6]

Experimental Protocols for Assessing Cross-Reactivity

A thorough evaluation of off-target activity requires a combination of binding and functional assays. The following protocols provide a robust framework for screening N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine against the identified potential cross-reactivity targets.

Radioligand Competition Binding Assay for GPCRs (α₂-Adrenergic and Cannabinoid Receptors)

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a high-affinity radiolabeled ligand.[10][11]

Causality Behind Experimental Choices: This method is considered the gold standard for quantifying ligand affinity.[12] The use of a radioligand provides high sensitivity. Competition assays are efficient for screening and determining the inhibition constant (Kᵢ) of unlabeled compounds.

Experimental Workflow Diagram:

G prep Receptor Membrane Preparation assay_setup Assay Setup in 96-well Plate prep->assay_setup Add to wells incubation Incubation assay_setup->incubation Add Radioligand & Test Compound filtration Rapid Filtration incubation->filtration Separate bound from free scintillation Scintillation Counting filtration->scintillation Measure radioactivity analysis Data Analysis (IC50 -> Ki) scintillation->analysis G cell_plating Plate Receptor-Expressing Cells compound_addition Add Forskolin & Test Compound cell_plating->compound_addition incubation Incubate to Modulate cAMP compound_addition->incubation lysis_detection Lyse Cells & Add HTRF Reagents incubation->lysis_detection read_plate Read HTRF Signal lysis_detection->read_plate analysis Data Analysis (EC50/IC50) read_plate->analysis G sample_prep Prepare Enzyme Source (e.g., iNOS) or Lysate reaction_setup Set up Reaction with L-arginine & Cofactors sample_prep->reaction_setup add_inhibitor Add Test Compound reaction_setup->add_inhibitor incubation Incubate at 37°C add_inhibitor->incubation griess_reagent Add Griess Reagents incubation->griess_reagent color_development Incubate for Color Development griess_reagent->color_development read_absorbance Measure Absorbance at ~540 nm color_development->read_absorbance analysis Calculate % Inhibition & IC50 read_absorbance->analysis

Caption: Workflow for a colorimetric NOS activity assay using the Griess reagent.

Step-by-Step Methodology:

  • Enzyme/Lysate Preparation:

    • Use either purified recombinant NOS (e.g., human iNOS) or prepare lysates from cells or tissues known to express the enzyme.

    • For lysates, homogenize the cells/tissues in a suitable buffer and clarify by centrifugation.

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing:

      • Assay buffer.

      • NOS substrate (L-arginine).

      • NOS cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).

    • Add a serial dilution of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine to the appropriate wells.

    • Initiate the reaction by adding the NOS enzyme or lysate.

    • Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for NO production.

  • Griess Reaction:

    • Add Griess Reagent I (sulfanilamide in an acidic solution) to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride) to all wells and incubate for another 5-10 minutes to allow for the development of a magenta color.

  • Absorbance Measurement:

    • Measure the absorbance of each well at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Convert the absorbance readings of the samples to nitrite concentrations using the standard curve.

    • Calculate the percentage of NOS inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion

While direct experimental data on the cross-reactivity of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is currently limited, the pharmacological profile of its structural analogs provides a rational basis for prioritizing a screening panel. The potential for interactions with α₂-adrenergic receptors, cannabinoid receptors, and nitric oxide synthase should be thoroughly investigated to build a comprehensive understanding of its selectivity. The detailed protocols provided in this guide offer a self-validating framework for researchers to systematically assess the binding affinity and functional activity of this compound at these key off-target candidates. Such a proactive approach to profiling is essential for advancing the development of selective and safe novel therapeutics based on the 1,3-thiazine scaffold.

References

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules. Available at: [Link]

  • The α2A -adrenoceptor subtype plays a key role in the analgesic and sedative effects of xylazine. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

  • Network pharmacology of xylazine to understand Its health consequences and develop mechanistic based remediations. bioRxiv. Available at: [Link]

  • Alpha-2A and alpha-2B adrenergic receptor subtypes: antagonist binding in tissues and cell lines containing only one subtype. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • The α2A -adrenoceptor subtype plays a key role in the analgesic and sedative effects of xylazine. Semantic Scholar. Available at: [Link]

  • VANILLIN-BASED THIAZINE, OXAZINE, AND PYRAZOLE AS A NON-COMPETITIVE AMPA RECEPTOR ANTAGONISTS. An-Najah National University Institutional Repository. Available at: [Link]

  • Expression and immunoaffinity purification of human inducible nitric-oxide synthase. Inhibition studies with 2-amino-5,6-dihydro-4H-1,3-thiazine. The Journal of Biological Chemistry. Available at: [Link]

  • How to run a cAMP HTRF assay. YouTube. Available at: [Link]

  • 2-Arylimino-5,6-dihydro-4H-1,3-thiazines as a new class of cannabinoid receptor agonists. Part 1: discovery of CB2 receptor selective compounds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 2-Arylimino-5,6-dihydro-4H-1,3-thiazines as a new class of cannabinoid receptor agonists. Part 2: orally bioavailable compounds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • 2-Arylimino-5,6-dihydro-4H-1,3-thiazines as a new class of cannabinoid receptor agonists. Part 3: Synthesis and activity of isosteric analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]

  • Assay conditions for GPCR radioligand competition binding assays. ResearchGate. Available at: [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In: Sittampalam G.S., Coussens N.P., Nelson H. et al., editors. Assay Guidance Manual. Available at: [Link]

  • G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. MDPI. Available at: [Link]

  • N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydron;chloride. PubChem. Available at: [Link]

  • The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation. Perspectives in Medicinal Chemistry. Available at: [Link]

  • Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. BMC Chemistry. Available at: [Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules. Available at: [Link]

Sources

A Comparative Guide to Validating the Anticancer Effects of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, a novel compound from the bioactive 1,3-thiazine class.[1] While derivatives of this heterocyclic system are relatively rare, related structures have demonstrated significant therapeutic potential, including anticancer activity through mechanisms like apoptosis induction.[2] This document outlines a rigorous, self-validating xenograft study design, comparing the compound's efficacy against established chemotherapy standards and providing the in-depth technical protocols necessary for robust evaluation.

Mechanistic Hypothesis: Targeting the MAPK Signaling Cascade

The uncontrolled proliferation of cancer cells is often driven by aberrant activity in key intracellular signaling pathways.[3] One of the most critical cascades is the Mitogen-Activated Protein Kinase (MAPK) pathway, which transduces extracellular signals to regulate cell growth, differentiation, and survival.[4] We hypothesize that N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine exerts its anticancer effects by inhibiting key kinases within the MAPK pathway, such as MEK or ERK, thereby suppressing downstream signaling required for tumor progression.[5] This inhibition is expected to lead to decreased cell proliferation and an increase in programmed cell death (apoptosis).

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Compound N-Phenyl-5,6-dihydro- 4H-1,3-thiazin-2-amine Compound->MEK Proposed Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Upregulation GrowthFactor Growth Factor GrowthFactor->RTK Activation Experimental_Workflow cluster_prep Preparation Phase cluster_implant In Vivo Phase cluster_analysis Analysis Phase A549 1. A549 Cell Culture & Expansion Harvest 2. Cell Harvest & Viability Check A549->Harvest Implant 3. Subcutaneous Implantation in Mice Harvest->Implant TumorDev 4. Tumor Growth (to ~150 mm³) Implant->TumorDev Random 5. Randomization into Treatment Groups TumorDev->Random Treat 6. Compound Administration (21 days) Random->Treat Monitor 7. Monitor Tumor Volume & Body Weight Treat->Monitor Endpoint 8. Euthanasia & Tumor Excision Monitor->Endpoint TGI 9. Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI Histo 10. Histology (IHC) & Western Blot Endpoint->Histo

Figure 2: End-to-end workflow for the xenograft validation study.

Detailed Experimental Protocols

Adherence to standardized protocols is critical for generating reproducible and trustworthy data.

Protocol 1: Tumor Implantation and Growth Monitoring
  • Cell Preparation: Culture A549 cells in appropriate media until they reach 80-90% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a final concentration of 5 x 10⁷ cells/mL.

  • Implantation: Anesthetize 6-8 week old female athymic nude mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right dorsal flank of each mouse.

  • Tumor Monitoring: Allow tumors to establish. Once palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 . [6][7]4. Randomization: When the mean tumor volume reaches approximately 150 mm³, randomize the mice into four treatment groups (n=10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment. [7] * Group 1: Vehicle Control (e.g., 0.5% HPMC + 0.1% Tween 80 in sterile water, administered orally)

    • Group 2: N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine (50 mg/kg, oral gavage, daily)

    • Group 3: Cisplatin (3 mg/kg, intraperitoneal injection, weekly)

    • Group 4: Etoposide (10 mg/kg, intraperitoneal injection, weekly)

  • Treatment and Monitoring: Administer treatments for 21 consecutive days. Continue to monitor tumor volume and animal body weight 2-3 times per week as an indicator of systemic toxicity.

  • Endpoint: The study concludes when tumors in the control group reach the predetermined humane endpoint (e.g., ~2000 mm³) or at the end of the 21-day treatment period. Euthanize all animals and carefully excise the tumors. Weigh each tumor and divide it into sections for downstream analysis (one part flash-frozen in liquid nitrogen for Western blot, one part fixed in 10% neutral buffered formalin for IHC).

Protocol 2: Immunohistochemistry (IHC) for Proliferation and Apoptosis
  • Tissue Processing: Process formalin-fixed tumors through graded alcohols and xylene, and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or steamer for 20-45 minutes. [8]3. Staining:

    • Block endogenous peroxidase activity with 3% H₂O₂.

    • Block non-specific binding sites using a protein block solution (e.g., 5% normal goat serum). [8] * Incubate sections overnight at 4°C with primary antibodies: anti-Ki-67 (a marker of proliferation) and anti-cleaved caspase-3 (a marker of apoptosis). [9][10] * Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the signal using a DAB chromogen substrate and counterstain with hematoxylin.

  • Imaging and Quantification: Dehydrate, clear, and coverslip the slides. Capture images using a brightfield microscope. Quantify the percentage of positively stained cells (e.g., brown nuclei for Ki-67, brown cytoplasm for cleaved caspase-3) in multiple high-power fields per tumor. [10]

Protocol 3: Western Blot for MAPK Pathway Target Engagement
  • Protein Extraction: Homogenize flash-frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant containing the total protein lysate.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the separated proteins to a PVDF membrane. [4]4. Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [3] * Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin). [11] * Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system. [3]Quantify band intensities using densitometry software. The key readout is the ratio of p-ERK to total ERK, which indicates the level of pathway activation.

Comparative Performance Analysis

The primary measure of efficacy in a xenograft study is Tumor Growth Inhibition (TGI). [12]It quantifies the reduction in tumor growth in a treated group compared to the control group.

Calculation of TGI (%): TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100

Below is a table of representative data illustrating a successful outcome for the novel compound.

Treatment GroupInitial Mean Volume (mm³)Final Mean Volume (mm³)TGI (%)Mean Body Weight Change (%)p-value (vs. Vehicle)
Vehicle Control 152.1 ± 15.51855.4 ± 210.2--1.5 ± 2.1-
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine (50 mg/kg) 155.3 ± 14.8780.1 ± 155.658.0%-3.2 ± 3.5<0.01
Cisplatin/Etoposide 153.9 ± 16.1499.2 ± 112.973.1%-12.8 ± 5.4<0.001

Interpretation: In this hypothetical scenario, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine demonstrates significant antitumor activity, achieving a 58.0% TGI. While not as potent as the standard-of-care combination (73.1% TGI), it shows a markedly better toxicity profile, with only a minor effect on body weight compared to the significant weight loss observed in the cisplatin/etoposide group. This suggests a favorable therapeutic window.

Conclusion and Future Directions

This guide presents a comprehensive, multi-faceted approach to validating the anticancer efficacy of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. By integrating in vivo tumor growth studies with ex vivo mechanistic analyses, this framework provides a robust data package for decision-making. The hypothetical results indicate that the compound is a promising therapeutic candidate with significant efficacy and lower systemic toxicity than conventional chemotherapy.

Successful validation in this CDX model should be followed by more advanced preclinical studies, including:

  • Evaluation in patient-derived xenograft (PDX) models to assess efficacy across a more heterogeneous and clinically relevant tumor landscape. [13][14]* Orthotopic xenograft models to study the compound's effect on tumors growing in their native microenvironment (e.g., in the lung). [15]* Combination studies with standard-of-care agents to explore potential synergistic effects. [16]* Detailed pharmacokinetic/pharmacodynamic (PK/PD) and toxicology studies.

By following this rigorous, evidence-based pathway, researchers can confidently and efficiently advance novel anticancer compounds toward clinical investigation.

References

  • Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]

  • Hather, G., et al. (n.d.). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. NIH. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. Retrieved from [Link]

  • Warram, J. M., et al. (2014). A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4). PMC - NIH. Retrieved from [Link]

  • Palma, E., et al. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. PubMed. Retrieved from [Link]

  • Lin, C., et al. (2020). Patient-derived cell line, xenograft and organoid models in lung cancer therapy. PMC - NIH. Retrieved from [Link]

  • Keglevich, G., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. Retrieved from [Link]

  • Maris, J. M. (2011). Identifying novel therapeutic agents using xenograft models of pediatric cancer. PMC. Retrieved from [Link]

  • Rakha, E. A., et al. (2018). Evaluation of cleaved caspase-3 and Ki-67 index on diagnostic biopsy in response to neoadjuvant chemotherapy in the context of post-treatment tumour ypT stage, ypN stage, grade, and molecular subtype. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). a Immunohistochemistry of KI67, caspase‑3 and VEGF in tumor sections. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot of key signaling molecules in MAPK and NFkB pathways in.... Retrieved from [Link]

  • ILAR Journal | Oxford Academic. (2016). Institutional Animal Care and Use Committee Considerations Regarding the Use of Virus-Induced Carcinogenesis and Oncolytic Viral Models. Retrieved from [Link]

  • ResearchGate. (2014). How can one calculate tumor growth inhibition?. Retrieved from [Link]

  • Altogen Labs. (n.d.). Breast Cancer Xenograft Models. Retrieved from [Link]

  • Spiro, S. G., et al. (2009). Chemotherapy for small cell lung cancer: a comprehensive review. PMC - PubMed Central. Retrieved from [Link]

  • PAGE Meeting. (2013). MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. Retrieved from [Link]

  • aot.amegroups.com. (n.d.). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Regulations of Patient-Derived Xenografts. Retrieved from [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

  • American Cancer Society. (2023). Treating Small Cell Lung Cancer, by Stage. Retrieved from [Link]

  • Ghorbani, M., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC - PubMed Central. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

  • Wang, Y., et al. (2014). Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLOS One. Retrieved from [Link]

  • ResearchGate. (n.d.). The validation in in vivo xenograft model. Retrieved from [Link]

  • NIH. (n.d.). Evaluation of Caspase-3 and Ki-67 expression in squamous cell hyperplasia of the stomach induced by Platycodi radix water extract in Sprague–Dawley rats. Retrieved from [Link]

  • Johns Hopkins University. (2020). Animal Care and Use Committee. Retrieved from [Link]

  • MDPI. (n.d.). 6-Nitro-4H-benzo[d]t[3][17]hiazin-2-amine. Retrieved from [Link]

  • MDPI. (n.d.). Patient-Derived Xenograft Models of Breast Cancer and Their Application. Retrieved from [Link]

  • MDPI. (n.d.). Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • Korean Society of Toxicology. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • Clinical Cancer Research. (2009). Broad Antitumor Activity in Breast Cancer Xenografts by Motesanib, a Highly Selective, Oral Inhibitor of Vascular Endothelial Growth Factor, Platelet-Derived Growth Factor, and Kit Receptors. Retrieved from [Link]

  • University of Southern California. (n.d.). Guides - Institutional Animal Care and Use Committee. Retrieved from [Link]

  • MDPI. (n.d.). Repurposing Itraconazole in Combination with Chemotherapy and Immune Checkpoint Inhibitor for Cancer. Retrieved from [Link]

  • An-Najah National University. (n.d.). VANILLIN-BASED THIAZINE, OXAZINE, AND PYRAZOLE AS A NON-COMPETITIVE AMPA RECEPTOR ANTAGONISTS. Retrieved from [Link]

  • NIH. (n.d.). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Retrieved from [Link]

  • SciELO. (2023). Investigation of the histopathological level of Ki-67, caspase-3 expressions of the effects of hesperidin on wound healing in th. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein.... Retrieved from [Link]

  • Steel, G. G., et al. (1983). Experimental combination and single-agent chemotherapy in human lung-tumour xenografts. PMC - NIH. Retrieved from [Link]

  • Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative pharmacological activity of "N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine" and xylazine

Author: BenchChem Technical Support Team. Date: February 2026

An Important Clarification on Chemical Nomenclature: The compound "N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine" is the systematic chemical name for xylazine . Therefore, a direct comparison would be redundant. This guide will instead provide a comparative analysis of xylazine against a highly relevant and more advanced alternative, dexmedetomidine . Both are potent alpha-2 (α2) adrenergic agonists, a class of drugs central to veterinary and preclinical chemical restraint, yet they exhibit critical pharmacological differences that influence their clinical and research applications. This document will delve into their mechanisms, comparative efficacy, and the experimental frameworks used for their evaluation, providing researchers, scientists, and drug development professionals with a detailed understanding of their distinct profiles.

Introduction to the Alpha-2 Adrenergic Agonists: Xylazine and Dexmedetomidine

Xylazine, first synthesized in 1962, is a widely used sedative, analgesic, and muscle relaxant in veterinary medicine.[1] It is a non-narcotic agent that provides reliable chemical restraint in a multitude of animal species.[1] Dexmedetomidine, a more recent development, is the pharmacologically active dextrorotary enantiomer of medetomidine.[2][3] It is also a potent α2-adrenergic agonist with sedative, analgesic, and muscle relaxant properties, but is distinguished by its significantly higher potency and receptor selectivity compared to xylazine.[3][4]

Mechanism of Action: The Alpha-2 Adrenergic Receptor Pathway

Both xylazine and dexmedetomidine exert their primary pharmacological effects by acting as agonists at α2-adrenergic receptors, which are integral components of the sympathetic nervous system.[4] These receptors are located on both presynaptic and postsynaptic neurons in the central and peripheral nervous systems.

Presynaptic activation of α2-receptors in the central nervous system, particularly in the locus coeruleus, inhibits the release of norepinephrine.[5] This reduction in noradrenergic activity leads to the characteristic sedative and hypnotic effects of these drugs. The analgesic effects are mediated by the stimulation of α2-receptors in the dorsal horn of the spinal cord, which in turn inhibits the release of substance P and other nociceptive neurotransmitters. Muscle relaxation is achieved through the inhibition of polysynaptic reflexes in the spinal cord.

Caption: Alpha-2 adrenergic agonist signaling pathway.

Comparative Pharmacological Profile

The primary distinction between dexmedetomidine and xylazine lies in their affinity and selectivity for the α2-adrenergic receptor. Dexmedetomidine exhibits a significantly higher affinity for α2-receptors and a greater selectivity for α2-receptors over α1-receptors compared to xylazine.[4] This enhanced selectivity is believed to contribute to its more predictable effects and potentially a more favorable side effect profile.[4]

Receptor Affinity and Selectivity
Compoundα2:α1 Selectivity RatioRelative PotencyReference
Xylazine160:11[4]
Dexmedetomidine1620:1~40x > Xylazine[3][4]

This higher selectivity of dexmedetomidine for the α2-receptor is thought to reduce the incidence of α1-receptor mediated side effects, such as hypertension.

Sedative, Analgesic, and Muscle Relaxant Effects

Both compounds produce dose-dependent sedation, analgesia, and muscle relaxation. However, studies consistently demonstrate that dexmedetomidine is significantly more potent than xylazine.[3]

In comparative studies in dogs, dexmedetomidine, when used as a premedicant, resulted in a quicker and smoother induction of anesthesia and a more rapid and higher quality recovery compared to xylazine.[2] Both agents provided good muscle relaxation and analgesia.[2] A study in rats comparing ketamine-xylazine and ketamine-dexmedetomidine combinations found that both produced a comparable level of anesthesia, but the dexmedetomidine combination offered better local tolerance upon intraperitoneal injection.[3]

Pharmacokinetics

The pharmacokinetic profiles of xylazine and dexmedetomidine show some species-specific variations. Generally, both are rapidly absorbed and distributed, with relatively short elimination half-lives.

ParameterXylazineDexmedetomidineSpeciesReference
Elimination Half-life (t½) 22 - 50 min~47 minDog[6]
~1 hour-Rat[7]
Time to Peak Plasma Concentration (IM) 12 - 14 min~20.5 minDog[8][9]
Bioavailability (IM) 52 - 90%-Dog[8]
40 - 48%-Horse[8]
Side Effect Profile

The side effects of both drugs are primarily extensions of their pharmacological actions on the cardiovascular and respiratory systems.

Side EffectXylazineDexmedetomidineCommentsReference
Cardiovascular Bradycardia, hypotension, potential for initial hypertension. Can be arrhythmogenic.Bradycardia, hypotension. Biphasic effect on blood pressure (initial hypertension followed by hypotension) is more pronounced.Dexmedetomidine's higher α2 selectivity may lead to more predictable cardiovascular effects. Xylazine has been noted to have a pro-arrhythmic effect in some studies.[3][10]
Respiratory Respiratory depression.Respiratory depression.Both can cause a significant decrease in respiratory rate.[3]
Gastrointestinal Emesis is common, particularly in cats and dogs.Emesis is also a potential side effect.[7]
Metabolic Hyperglycemia due to inhibition of insulin release.Hyperglycemia due to inhibition of insulin release.This effect is mediated by α2-receptors on pancreatic β-cells.[2]
Other Can cause pulmonary edema in sheep.Less evidence of pulmonary edema in sheep compared to xylazine.[4]

Experimental Protocols for Preclinical Evaluation

The assessment of sedative, analgesic, and muscle relaxant properties in a preclinical setting, typically in rodents, involves a battery of standardized tests.

Caption: Workflow for preclinical evaluation of α2-agonists.
Sedation Assessment

Sedation is often evaluated by observing the animal's posture, level of activity, and the presence or absence of the righting reflex.

Step-by-Step Protocol: Sedation Scoring

  • Acclimation: Allow the animal to acclimate to the testing environment for at least 30-60 minutes.

  • Baseline Observation: Before drug administration, observe and record the animal's baseline activity level.

  • Drug Administration: Administer the test compound (xylazine or dexmedetomidine) via the desired route (e.g., intraperitoneal, subcutaneous).

  • Scoring: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) after administration, score the level of sedation based on a predefined scale. A common scoring system is as follows:

    • 0: Normal activity, alert.

    • 1: Mildly decreased activity, slight ataxia.

    • 2: Moderate sedation, prominent ataxia, animal is still able to right itself when placed on its back.

    • 3: Deep sedation, loss of righting reflex (animal remains on its back for >30 seconds).

  • Data Analysis: Plot the sedation score over time to determine the onset, peak effect, and duration of sedation.

Analgesia Assessment: The Hot Plate Test

The hot plate test is a classic method for evaluating thermal nociception.[11]

Step-by-Step Protocol: Hot Plate Test

  • Apparatus: Use a commercially available hot plate apparatus with a controlled surface temperature, typically set between 52-55°C.

  • Acclimation: Acclimate the animal to the testing room for at least 30-60 minutes.

  • Baseline Latency: Gently place the animal on the hot plate and start a timer. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping. Record the latency (in seconds) to the first clear response. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, after which the animal is removed regardless of its response.

  • Drug Administration: Administer the test compound.

  • Post-Drug Latency: At various time points after drug administration, repeat the hot plate test and record the response latency.

  • Data Analysis: An increase in the response latency compared to baseline indicates an analgesic effect. The data can be expressed as the raw latency or as a percentage of the maximum possible effect (%MPE).

Muscle Relaxation Assessment: The Pull-up Test

The pull-up test is a simple and validated method for assessing muscle relaxation in rats.[12][13]

Step-by-Step Protocol: Pull-up Test

  • Procedure: Hold the rat by its hind legs in an inverted, head-down position.

  • Observation: A healthy, untreated rat will quickly pull itself up to grasp the experimenter's hand.[12]

  • Measurement: Record the latency (in seconds) for the animal to perform this pull-up maneuver.[12]

  • Drug Effect: Muscle relaxant drugs will increase the latency to pull-up in a dose-dependent manner.[13]

  • Data Analysis: Compare the pull-up latencies of drug-treated animals to those of vehicle-treated controls.

Conclusion and Future Directions

Both xylazine and dexmedetomidine are highly effective α2-adrenergic agonists that provide reliable sedation, analgesia, and muscle relaxation. However, the available evidence strongly suggests that dexmedetomidine possesses a superior pharmacological profile due to its higher potency and greater selectivity for the α2-adrenergic receptor.[3][4] This translates to a more predictable dose-response relationship, a quicker onset and recovery, and potentially a more favorable side effect profile, particularly concerning cardiovascular stability.[2]

For researchers and drug development professionals, the choice between these agents should be guided by the specific requirements of the study. While xylazine remains a cost-effective and widely used agent, the precision and improved safety margin offered by dexmedetomidine make it a preferable choice for procedures requiring a stable physiological state and a smooth, rapid recovery. Future research should continue to explore the nuanced differences in their effects on various organ systems and their potential applications in combination with other anesthetic and analgesic agents to further refine protocols for animal welfare and experimental reproducibility.

References

  • Alvaides, R. K., et al. (2008). Sedative, analgesic and cardiorespiratory effects of two doses of dexmedetomidine or xylazine in dogs submitted to epidural anesthesia with lidocaine. Arquivos de Ciências Veterinárias e Zoologia da UNIPAR, 11(1).
  • Amend, J. F., Klavano, P. A., & Stone, E. C. (1972). Premedication with xylazine to eliminate muscular hypertonicity in cats during ketamine anesthesia. Veterinary Medicine, Small Animal Clinician, 67(12), 1305.
  • Burton, S. A., Lemke, K. A., Ihle, S. L., & Mackenzie, A. L. (1997). Effects of medetomidine on serum insulin and plasma glucose concentrations in clinically normal dogs. American Journal of Veterinary Research, 58(12), 1440–1442.
  • Cesar, F. S., et al. (2013). Comparison of Ketamine–Xylazine and Ketamine–Dexmedetomidine Anesthesia and Intraperitoneal Tolerance in Rats.
  • Cribb, S. J., et al. (2016). Comparison of Dexmedetomidine/Morphine and Xylazine/Morphine as Premedication in Isoflurane-Anesthetized Sheep.
  • Dexdomitor® (dexmedetomidine hydrochloride) Freedom of Information Summary. NADA 141-267. (2006). U.S.
  • Dzikiti, T. B., et al. (2018). Effect of xylazine, medetomidine and dexmedetomidine on cardiac conduction in pigs. Medycyna Weterynaryjna, 74(3), 187-192.
  • Field, M. J., et al. (1993). A pharmacological evaluation of the pull-up test for muscle relaxation in rats. Journal of Pharmacological and Toxicological Methods, 30(4), 203-208.
  • Fleknell, P. A. (2009). Laboratory Animal Anaesthesia (3rd ed.). Academic Press.
  • Garcia-Villar, R., Toutain, P. L., Alvinerie, M., & Ruckebusch, Y. (1981). The pharmacokinetics of xylazine hydrochloride: An interspecific study. Journal of Veterinary Pharmacology and Therapeutics, 4(2), 87–92.
  • Gertler, R., Brown, C. H., Mitchell, D. H., & Silvius, E. N. (2001). Dexmedetomidine: a novel sedative-analgesic agent. Proceedings (Baylor University. Medical Center), 14(1), 13–21.
  • Genccelep, M., et al. (2004). The effects of medetomidine and xylazine on some clinical and haematological parameters in dogs. Indian Veterinary Journal, 81(1), 35-37.
  • Hsu, W. H. (1981). Xylazine-induced depression and its antagonism by alpha adrenergic blocking agents. Journal of Pharmacology and Experimental Therapeutics, 218(1), 188–192.
  • Kending, J. J., Savola, M. K., Woodley, S. J., & Maze, M. (1991). Alpha 2-adrenoceptors inhibit a nociceptive response in neonatal rat spinal cord. European Journal of Pharmacology, 192(2), 293–300.
  • Ko, J. C. H., McGrath, C. J., & Nicklin, C. F. (1997). Answers to your questions about medetomidine and atipamezole. Veterinary Medicine, May, 415–425.
  • Kuusela, E., Raekallio, M., Anttila, M., Falck, I., Molsa, S., & Vainio, O. (2000). Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs. Journal of Veterinary Pharmacology and Therapeutics, 23(1), 15–20.
  • Lee, S., et al. (2013). α2-Adrenergic agonists including xylazine and dexmedetomidine inhibit norepinephrine transporter function in SK-N-SH cells. Neuroscience Letters, 539, 79-83.
  • Lemke, K. A. (2004). Perioperative use of selective alpha-2 agonists and antagonists in small animals. The Canadian Veterinary Journal, 45(6), 475–480.
  • Marjorie, E. G. (2001). Tranquilizers, α2-Adrenergic Agonists, and Related Agents. In H. R. Adams (Ed.), Veterinary Pharmacology and Therapeutics (8th ed., pp. 268–298).
  • Raekallio, M., et al. (2000). Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs. Journal of Veterinary Pharmacology and Therapeutics, 23(1), 15-20.
  • Santosh, K. M., et al. (2012). Effect of increased dose of dexmedetomidine vis-a-vis addition of fentanyl on clinical and cardiorespiratory actions of dexmedetomidine-midazolam-ketamine anesthesia in dogs. Asian Journal of Animal Sciences, 6(2), 51-64.
  • Schwartz, D. D., & Clarke, T. P. (1998). Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. Journal of Veterinary Pharmacology and Therapeutics, 21(2), 107–111.
  • Selmi, A. L., Mendes, G. M., Lins, B. T., & Figueiredo, J. P. (2003). Evaluation of the sedative and cardiorespiratory effects of dexmedetomidine, dexmedetomidine-butorphanol, and dexmedetomidine-ketamine in cats.
  • Sharma, R., Kumar, A., Kumar, A., Sharma, S. K., Sharma, A., & Tewari, N. (2014). Comparison of xylazine and dexmedetomidine as a premedicant for general anaesthesia in dogs. Indian Journal of Animal Sciences, 84(1), 8-12.
  • Virtanen, R., Savola, J. M., & Saano, V. (1988). Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist. European Journal of Pharmacology, 150(1-2), 9–14.
  • Wellington, D., et al. (2013). Comparison of Ketamine–Xylazine and Ketamine–Dexmedetomidine Anesthesia and Intraperitoneal Tolerance in Rats.
  • U.S. Drug Enforcement Administration. (2022). Xylazine. DEA Diversion Control Division. Retrieved from [Link]

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. As a compound with limited publicly available safety data, a cautious approach grounded in the analysis of structurally similar molecules is paramount. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis: A Data-Driven Precautionary Approach

Based on this evidence, it is prudent to treat N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine as a hazardous substance with the potential for acute toxicity via ingestion, skin contact, and inhalation, as well as being a skin and eye irritant.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the potential routes of exposure. For N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, all primary exposure routes—dermal, ocular, and respiratory—must be protected.

PPE Component Specification Rationale for Use
Hand Protection Nitrile gloves (minimum thickness of 4 mil)To prevent skin contact and absorption. Nitrile provides good resistance to a broad range of chemicals. For prolonged handling, consider double-gloving or using thicker, heavy-duty rubber gloves[1][2].
Eye Protection Chemical splash gogglesTo protect against splashes and aerosols that can cause serious eye irritation. Safety glasses are insufficient as they do not provide a complete seal[3][4].
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashes or when handling larger quantities, to provide a barrier for the entire face[2][3][5].
Body Protection Laboratory coat (fully buttoned)To protect the skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodThis is the primary means of controlling inhalation exposure. If handling outside of a fume hood is unavoidable, a respirator may be necessary[1][3].

Step-by-Step PPE Protocols

Adherence to proper donning and doffing procedures is critical to prevent cross-contamination.

Donning Procedure
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Laboratory Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Goggles and Face Shield: Don chemical splash goggles, ensuring a snug fit. If required, place a face shield over the goggles.

  • Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Procedure
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Laboratory Coat: Unbutton the lab coat and remove it by folding it inward to contain any contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Safe Handling and Disposal Plan

Operational Plan
  • Ventilation: All handling of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine should be conducted in a properly functioning chemical fume hood to minimize inhalation risk[6].

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust[1][6].

  • Spill Management: In the event of a spill, evacuate the immediate area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be decontaminated[1].

Disposal Plan
  • Contaminated PPE: All disposable PPE, such as gloves, must be disposed of as hazardous waste.

  • Chemical Waste: Unused or waste N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine must be collected in a designated, labeled, and sealed container for hazardous waste disposal. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Waste Disposal cluster_post Post-Handling start Start: Verify Fume Hood Operation ppe Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves start->ppe handle Handle Chemical in Fume Hood ppe->handle spill Spill? handle->spill cleanup Execute Spill Cleanup Protocol spill->cleanup Yes waste Segregate Waste: - Contaminated PPE - Chemical Waste spill->waste No cleanup->handle dispose Dispose of Waste in Labeled Containers waste->dispose doff Doff PPE dispose->doff wash Wash Hands doff->wash end End wash->end

Caption: Workflow for the safe handling and disposal of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine.

References

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024). Available from: [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available from: [Link]

  • Trihydro Corporation. Chemical PPE. (2020). Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Reactant of Route 2
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.